(S)-(-)-2-Acetoxypropionyl chloride
Description
The exact mass of the compound (S)-(-)-2-Acetoxypropionyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-2-Acetoxypropionyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Acetoxypropionyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-chloro-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454923 | |
| Record name | (S)-(-)-2-Acetoxypropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36394-75-9 | |
| Record name | (S)-(-)-2-Acetoxypropionyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36394-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2-Chloro-1-methyl-2-oxoethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036394759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-2-Acetoxypropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2-chloro-1-methyl-2-oxoethyl acetate; (S)-(-)-2-acetoxypropionylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoyl chloride, 2-(acetyloxy)-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-2-Acetoxypropionyl Chloride: A Chiral Building Block for Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Acetoxypropionyl chloride, a colorless to light yellow liquid, is a crucial chiral building block in the synthesis of complex pharmaceutical compounds.[1][2] Its stereospecific nature makes it an invaluable reagent for introducing chirality, a fundamental property in drug design that dictates biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a focus on its role in drug development. The molecular formula for this compound is C₅H₇ClO₃, and its molecular weight is 150.56 g/mol .[1][3]
Physicochemical Properties
Understanding the physicochemical properties of (S)-(-)-2-Acetoxypropionyl chloride is paramount for its effective use and safe handling in a laboratory setting. It is a moisture-sensitive and heat-sensitive substance that requires storage under an inert atmosphere at refrigerated temperatures (2-8°C).[1][2] It is incompatible with oxidizing agents.[2]
| Property | Value | Source |
| Molecular Weight | 150.56 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 50 °C at 5 mm Hg | [1][4][6] |
| Density | 1.189 g/mL at 25 °C | [1][4][6] |
| Refractive Index | n20/D 1.423 | [1][4][6] |
| Optical Activity | [α]20/D -31°, c = 4 in chloroform | [1][4] |
| Flash Point | >230 °F (>110 °C) | [1][4] |
Synthesis and Purification
The synthesis of (S)-(-)-2-Acetoxypropionyl chloride is a critical process that demands high purity for its subsequent use in pharmaceutical manufacturing. A common method involves the continuous chlorination of (S)-2-acetoxypropanoic acid with thionyl chloride.[7] The purity of the final product is essential, particularly for applications like the synthesis of iopamidol, a non-ionic iodinated contrast agent.[7][8]
Due to its sensitivity to moisture, (S)-(-)-2-Acetoxypropionyl chloride can hydrolyze to the corresponding carboxylic acid.[1][6] Therefore, purification is often necessary to remove this impurity. A standard purification method involves refluxing the compound with pure acetyl chloride for one hour, followed by evaporation and distillation under reduced pressure.[1][6] The progress of purification can be monitored by infrared (IR) spectroscopy, checking for the disappearance of the broad OH band above 3000 cm⁻¹.[1][6]
Applications in Drug Development
The primary utility of (S)-(-)-2-Acetoxypropionyl chloride in drug development lies in its role as a chiral derivatizing agent and a key building block for synthesizing enantiomerically pure molecules.[1][6]
Chiral Derivatizing Agent
It is frequently used to resolve racemic mixtures and determine the enantiomeric excess of unprotected amino acids.[1][6] By reacting with a chiral molecule, it forms diastereomers which can then be separated and quantified using chromatographic techniques.[9]
Synthesis of Pharmaceutical Intermediates
A significant application of (S)-(-)-2-Acetoxypropionyl chloride is in the synthesis of iopamidol, where it serves as a crucial intermediate.[7][8] The high purity of the chloride is a prerequisite to meet the stringent requirements of the final pharmaceutical product.[7]
Experimental Protocol: Derivatization of a Chiral Amine for Enantiomeric Purity Determination
This protocol outlines a general procedure for the derivatization of a chiral amine with (S)-(-)-2-Acetoxypropionyl chloride for subsequent analysis by gas chromatography (GC) to determine enantiomeric purity.
Materials:
-
(S)-(-)-2-Acetoxypropionyl chloride
-
Chiral amine sample
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Gas chromatograph with a chiral column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine sample in the anhydrous aprotic solvent.
-
Base Addition: Add a slight excess (1.1 equivalents) of the tertiary amine base to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a slight excess (1.1 equivalents) of (S)-(-)-2-Acetoxypropionyl chloride to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a small amount of water. Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Dissolve the resulting diastereomeric amide derivatives in a suitable solvent and analyze by gas chromatography using a chiral column to separate and quantify the diastereomers.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial to prevent the hydrolysis of (S)-(-)-2-Acetoxypropionyl chloride.
-
Tertiary Amine Base: The tertiary amine base is essential to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting amine and prevent the reaction from proceeding.
-
Low Temperature Addition: Adding the acyl chloride at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
Caption: Experimental workflow for chiral amine derivatization.
Safety and Handling
(S)-(-)-2-Acetoxypropionyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[2][5][10] It may also be corrosive to metals.[5][10] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.[11] As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.[2]
Conclusion
(S)-(-)-2-Acetoxypropionyl chloride is a versatile and indispensable chiral reagent in the pharmaceutical industry. Its ability to introduce stereocenters with high fidelity makes it a valuable tool for the synthesis of enantiomerically pure drugs. A thorough understanding of its properties, handling requirements, and reaction characteristics is essential for its safe and effective utilization in research and development.
References
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- (S)-(-)-2-Acetoxypropionyl chloride 97 36394-75-9 - Sigma-Aldrich.
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(S)-(-)-2-Acetoxypropionyl chloride synonyms and trade names
An In-Depth Technical Guide to (S)-(-)-2-Acetoxypropionyl Chloride: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Acetoxypropionyl chloride is a versatile chiral building block of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a chiral acetoxy group, makes it a valuable reagent for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its synonyms and trade names, chemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical development.
Nomenclature: Synonyms and Identifiers
The unambiguous identification of chemical compounds is critical for researchers. (S)-(-)-2-Acetoxypropionyl chloride is known by several systematic and common names. While specific trade names are not prevalent for this compound, as it is primarily a laboratory reagent, it is cataloged by various suppliers with consistent nomenclature.
A comprehensive list of synonyms and identifiers is presented in Table 1. This variety in naming often arises from different nomenclature systems (e.g., IUPAC vs. common names) and historical naming conventions. For instance, names derived from lactic acid, such as "O-Acetyl-L-lactyl chloride," highlight its origin from the natural chiral pool.
Table 1: Synonyms and Identifiers for (S)-(-)-2-Acetoxypropionyl chloride
| Identifier Type | Identifier | Source |
| CAS Number | 36394-75-9 | [1][2][3] |
| IUPAC Name | (S)-1-chloro-1-oxopropan-2-yl acetate | [4][5] |
| Synonym | O-Acetyl-L-lactyl chloride | [1][6] |
| Synonym | (S)-(-)-O-Acetyllactoyl chloride | [1][2] |
| Synonym | L-alpha-Acetoxypropionyl chloride | [6][7][8] |
| Synonym | (S)-2-(Acetyloxy)propanoyl chloride | [7][8][9] |
| Synonym | AP-Cl | [6][10] |
| Synonym | Mosandl reagent | [6] |
| MDL Number | MFCD00145252 | [1][2][3] |
| EC Number | 420-610-4 | [11] |
| PubChem ID | 4547492 | [1] |
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// Synonyms Syn1 [label="O-Acetyl-L-lactyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Syn2 [label="L-alpha-Acetoxypropionyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Syn3 [label="AP-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Syn4 [label="Mosandl reagent", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Core -- CAS; Core -- IUPAC; Core -- MDL; Core -- Syn1; Core -- Syn2; Core -- Syn3; Core -- Syn4; }
Caption: Relationship between the primary name and its key identifiers and synonyms.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental design. (S)-(-)-2-Acetoxypropionyl chloride is a colorless to pale yellow liquid that is sensitive to moisture and heat.[2] It is crucial to store it under an inert atmosphere at refrigerated temperatures (2-8°C).[1][6][12]
Table 2: Physicochemical Properties of (S)-(-)-2-Acetoxypropionyl chloride
| Property | Value | Source |
| Molecular Formula | C5H7ClO3 | [1] |
| Molecular Weight | 150.56 g/mol | [1] |
| Appearance | Colorless to clear pale yellow liquid | [1] |
| Boiling Point | 50 °C at 5 mmHg | [1][6] |
| Density | 1.189 g/mL at 25 °C | [1][6] |
| Refractive Index | 1.423 | [1] |
| Optical Rotation | [α]20/D -31°, c = 4 in chloroform | [6] |
| Purity | ≥ 97% (GC) | [1] |
Synthesis and Manufacturing
The industrial production of (S)-(-)-2-acetoxypropionyl chloride with high purity is essential for its use in pharmaceutical manufacturing. A continuous process for its preparation has been developed, starting from an aqueous solution of lactic acid and acetic anhydride in acetic acid.[13] This process involves the chlorination of the resulting (S)-2-acetoxypropionic acid with thionyl chloride, followed by distillation to achieve the high purity required for applications such as the synthesis of non-ionized iodinated contrast agents like Iopamidol.[13] The synthesis of its enantiomer, (2R)-2-(Acetyloxy)propanoyl chloride, follows similar principles.[14]
Applications in Research and Drug Development
The primary utility of (S)-(-)-2-acetoxypropionyl chloride lies in its role as a chiral building block in asymmetric synthesis.[1] Its specific chirality and reactivity make it particularly useful for introducing a stereocenter into a target molecule.
Pharmaceutical Synthesis
A notable application of this compound is as a key intermediate in the synthesis of Iopamidol, a non-ionic, water-soluble X-ray contrast agent.[13] The purity of (S)-(-)-2-acetoxypropionyl chloride is a critical factor in achieving the required pharmacopeial standards for the final drug product.[13] It is also used in the synthesis of other bioactive molecules and chiral pharmaceuticals.[1]
Chiral Derivatizing Agent
(S)-(-)-2-Acetoxypropionyl chloride is a useful chiral derivatizing agent.[6][10] It can be used to resolve racemic mixtures, such as bicyclic α-hydroxylactones, and to prepare chiral phosphonates for the determination of enantiomeric excess in unprotected amino acids.[6][10]
Caption: A typical workflow for using (S)-(-)-2-acetoxypropionyl chloride as a chiral derivatizing agent.
Safety and Handling
(S)-(-)-2-Acetoxypropionyl chloride is a corrosive and reactive compound.[4] It can cause severe skin burns and eye damage upon contact and reacts violently with water, releasing hydrochloric acid fumes.[4] It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.[4] Appropriate personal protective equipment (PPE), such as gloves, goggles, and a face shield, should always be worn when handling this chemical.[6]
Conclusion
(S)-(-)-2-Acetoxypropionyl chloride is a valuable and highly reactive chiral reagent with a well-defined set of synonyms and chemical identifiers. While it does not have common trade names, its importance in asymmetric synthesis, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, nomenclature, and safe handling procedures is essential for its effective and safe use in research and development.
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(S)-(-)-2-Acetoxypropionyl chloride reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of (S)-(-)-2-Acetoxypropionyl Chloride with Nucleophiles
Introduction: Unveiling a Versatile Chiral Building Block
(S)-(-)-2-Acetoxypropionyl chloride, also known as O-Acetyl-L-lactyl chloride, is a highly valuable chiral reagent in modern organic synthesis.[1] Derived from the natural chiral pool starting material, (S)-lactic acid, this acyl chloride serves as a powerful electrophile for introducing the (S)-2-acetoxypropionyl moiety onto a wide range of nucleophilic substrates.[2] Its significance lies in its ability to act as a chiral building block, enabling the synthesis of complex, enantiomerically pure molecules, which is a cornerstone of pharmaceutical and fine chemical development.[3]
The reactivity of this compound is governed by the acyl chloride functional group (-COCl). The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms.[4][5] This pronounced positive partial charge makes it an exceptionally susceptible target for nucleophilic attack, leading to a broad spectrum of synthetic transformations.[6][7] This guide provides a comprehensive exploration of the reactivity of (S)-(-)-2-Acetoxypropionyl chloride with common nucleophiles, focusing on mechanistic principles, stereochemical outcomes, and practical experimental considerations.
Synthesis and Handling Considerations
(S)-(-)-2-Acetoxypropionyl chloride is typically synthesized from its corresponding carboxylic acid, (S)-2-acetoxypropanoic acid, via treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][8][9] The precursor acid itself is prepared by the acetylation of (S)-lactic acid.[3][6]
Due to its high reactivity, (S)-(-)-2-Acetoxypropionyl chloride is extremely sensitive to moisture.[10] It readily hydrolyzes in the presence of water to regenerate the carboxylic acid and release corrosive hydrogen chloride (HCl) gas.[6][11] Therefore, all manipulations must be conducted under strictly anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The reactions of (S)-(-)-2-Acetoxypropionyl chloride with nucleophiles proceed via a characteristic nucleophilic addition-elimination mechanism.[4][12] This is a two-step process that is fundamental to the chemistry of all acyl chlorides.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient carbonyl carbon.[7] This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[13][14]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in doing so, expels the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, and its departure results in the formation of the new acylated product.[12][14]
A critical aspect of this mechanism is the preservation of stereochemistry. The reaction occurs exclusively at the sp²-hybridized carbonyl carbon, not at the adjacent sp³-hybridized chiral center. Consequently, the original (S) configuration of the stereocenter is retained in the final product, a feature that is paramount to its utility in asymmetric synthesis.[2]
Caption: General mechanism for nucleophilic acyl substitution.
Reactivity with O-Nucleophiles: Alcohols
(S)-(-)-2-Acetoxypropionyl chloride reacts vigorously with alcohols to form the corresponding esters.[11][15] These reactions are typically very fast, often instantaneous, even at low temperatures, and are highly exothermic.[16]
Mechanism and Causality: The lone pair of electrons on the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon.[13][14] The reaction proceeds through the addition-elimination pathway described above. A key consideration is the production of one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride consumed.[16] This acidic byproduct can potentially lead to side reactions or degradation of sensitive substrates.
To mitigate this, a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is almost always included in the reaction mixture.[11] The base serves as an acid scavenger, neutralizing the HCl as it is formed to produce a stable ammonium salt (e.g., pyridinium chloride or triethylammonium chloride).[17] This prevents the buildup of acid and drives the reaction to completion.
Experimental Protocol: Esterification of a Primary Alcohol
This protocol describes a general procedure for the acylation of a primary alcohol.
I. Materials and Setup
-
(S)-(-)-2-Acetoxypropionyl chloride (1.0 eq)
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.2 eq), distilled
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)
II. Step-by-Step Procedure
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry dropping funnel, dissolve (S)-(-)-2-Acetoxypropionyl chloride (1.0 eq) in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.[18] A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[18]
III. Workup and Purification (Self-Validating System)
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Characterize the final ester product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Reactivity with N-Nucleophiles: Amines
The reaction with primary and secondary amines is extremely rapid and vigorous, yielding N-substituted amides.[11][19] Ammonia reacts to form a primary amide.[20] Due to the high nucleophilicity of amines, these reactions are often faster than those with alcohols.
Mechanism and Causality: The reaction follows the same addition-elimination pathway. However, since amines are basic, two equivalents of the amine are typically required.[20] The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the generated HCl, forming an ammonium salt.[19] Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary non-nucleophilic base like TEA or pyridine.[17]
| Nucleophile | Product Type | Stoichiometry Note |
| Alcohol (R-OH) | Ester | Requires 1 eq. of a non-nucleophilic base (e.g., TEA).[11] |
| Ammonia (NH₃) | Primary Amide | Requires 2 eq. of NH₃ or 1 eq. NH₃ + 1 eq. base.[20] |
| Primary Amine (R-NH₂) | Secondary Amide | Requires 2 eq. of R-NH₂ or 1 eq. R-NH₂ + 1 eq. base.[19] |
| Secondary Amine (R₂NH) | Tertiary Amide | Requires 2 eq. of R₂NH or 1 eq. R₂NH + 1 eq. base.[11] |
| Thiol (R-SH) | Thioester | Requires 1 eq. of a non-nucleophilic base (e.g., TEA).[11] |
| Table 1: Summary of Reactions with Common Nucleophiles. |
Reactivity with S-Nucleophiles: Thiols
Thiols react with (S)-(-)-2-Acetoxypropionyl chloride to produce thioesters.[11] Thiols are excellent nucleophiles, often more so than their alcohol counterparts in polar aprotic solvents, due to the larger size and greater polarizability of the sulfur atom.[21]
Mechanism and Causality: The reaction mechanism is analogous to that of alcohols and amines. The thiol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent elimination of the chloride ion. As with alcohols, an acid scavenger like TEA is required to neutralize the HCl byproduct.[11] The resulting thioesters are important intermediates in organic synthesis and are also found in various biological systems.[12]
Caption: A typical experimental workflow for an acylation reaction.
Application as a Chiral Derivatizing Agent
Beyond its role as a synthetic building block, (S)-(-)-2-Acetoxypropionyl chloride is employed as a chiral derivatizing agent (CDA). This technique is used to determine the enantiomeric excess (ee) of chiral molecules, particularly unprotected amino acids.[2]
The process involves reacting the chiral analyte (e.g., a racemic or enantioenriched amino acid) with the enantiomerically pure (S)-(-)-2-Acetoxypropionyl chloride. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties. These diastereomers can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR if a phosphonate is involved) or chromatography (HPLC, GC).[2] The relative integration of the signals corresponding to each diastereomer directly correlates to the enantiomeric ratio of the original analyte.
Conclusion
(S)-(-)-2-Acetoxypropionyl chloride is a highly reactive and versatile chiral acylating agent. Its reactions are characterized by the nucleophilic addition-elimination mechanism, which proceeds with retention of the (S) stereochemistry. It readily forms esters, amides, and thioesters upon reaction with alcohols, amines, and thiols, respectively. The judicious use of a non-nucleophilic base is critical to scavenge the HCl byproduct and ensure high yields. Its application extends to analytical chemistry, where it serves as an effective chiral derivatizing agent. A thorough understanding of its reactivity, combined with careful handling under anhydrous conditions, allows researchers and drug development professionals to effectively leverage this powerful tool for the stereocontrolled synthesis of complex molecules.
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]
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Chemdad. (n.d.). (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE. Chemdad. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. Retrieved from [Link]
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Kolodych, S., Koniev, O., & Wagner, A. (2015). MAPN: First-in-Class Reagent for Kinetically Resolved Thiol-to-Thiol Conjugation. Bioconjugate chemistry, 26(10), 1979–1983. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, February 9). Thiol vs carboxylic acid reactivity to acyl chlorides?. Chemistry Stack Exchange. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of (S)-(-)-2-Acetoxypropionyl Chloride
This guide provides a comprehensive overview of the material safety, handling, and emergency protocols for (S)-(-)-2-Acetoxypropionyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheet templates to deliver field-proven insights and explain the causality behind critical safety procedures. Our focus is on fostering a proactive safety culture through a deep understanding of the chemical's properties and reactivity.
Introduction: A Key Chiral Building Block in Synthesis
(S)-(-)-2-Acetoxypropionyl chloride is a valuable chiral building block frequently employed in asymmetric synthesis.[1] Its utility extends to the preparation of chiral phosphonates and the resolution of α-hydroxylactones, making it a significant reagent in the development of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its role in analytical method development, validation, and quality control applications is also crucial.[2] However, its utility is matched by its hazardous nature. As an acid chloride, it is inherently reactive, particularly with nucleophiles like water, and requires stringent handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide is structured to provide a holistic understanding of the risks associated with (S)-(-)-2-Acetoxypropionyl chloride and the self-validating systems of protocol that mitigate them.
Hazard Profile and Classification
(S)-(-)-2-Acetoxypropionyl chloride is a corrosive and hazardous substance that demands respect and careful handling. The primary dangers stem from its reactivity, which can cause severe harm upon contact with biological tissues and other chemicals.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear depiction of its hazard profile:
GHS Pictograms:
Hazard Statements:
| Code | Statement |
| H290 | May be corrosive to metals.[3] |
| H302 | Harmful if swallowed.[3][4] |
| H314 | Causes severe skin burns and eye damage.[3][4] |
| H317 | May cause an allergic skin reaction.[3][4] |
| H318 | Causes serious eye damage.[3] |
The core directive from this classification is clear: this compound can cause immediate, severe, and irreversible damage upon direct contact. The potential for skin sensitization also means that repeated exposure, even at low levels, could lead to an allergic reaction.
Physicochemical Properties: Understanding the Compound's Behavior
A thorough understanding of the physical and chemical properties of (S)-(-)-2-Acetoxypropionyl chloride is fundamental to its safe handling. These properties dictate its storage requirements, appropriate fire-fighting measures, and the necessary engineering controls.
| Property | Value |
| Appearance | Colorless to slightly pale-yellow, clear, viscous liquid.[5][6] |
| Molecular Formula | C₅H₇ClO₃[4] |
| Molecular Weight | 150.56 g/mol [4] |
| Boiling Point | 50 °C at 7 hPa.[6] |
| Density | 1.189 g/cm³ at 25 °C.[6] |
| Flash Point | 113 °C (closed cup).[6] |
| Water Solubility | Reacts with water.[7] |
The high reactivity with water is a critical parameter. This dictates the need for moisture-free handling and storage conditions to prevent decomposition and the release of corrosive hydrogen chloride gas.
Core Protocols: Handling and Storage
The following protocols are designed as a self-validating system. Adherence to these steps is not merely procedural; it is a direct response to the known reactivity and hazards of the compound.
Engineering Controls and Work Environment
The primary line of defense is to engineer out the hazard.
-
Fume Hood: All handling of (S)-(-)-2-Acetoxypropionyl chloride must be conducted in a certified chemical fume hood to contain vapors and protect the user from inhalation exposure.[2][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][3]
-
Proximity to Safety Equipment: Work should be conducted in proximity to an emergency eyewash station and a safety shower.
Causality: The compound's vapors are corrosive to the respiratory tract.[9][10] A fume hood provides a physical barrier and a controlled airflow to prevent these vapors from entering the breathing zone of the researcher.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is donned correctly. Prepare all required apparatus and reagents to minimize the duration of handling.
-
Inert Atmosphere: When transferring the liquid, use dry glassware and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3][5]
-
Dispensing: Use a syringe or cannula for transfers to minimize exposure to air. If pouring, do so slowly and carefully to avoid splashing.[2]
-
Container Management: Open the container carefully as pressure may build up.[3] Keep the container tightly sealed when not in use.
-
Post-Handling: Thoroughly wash hands and forearms after handling is complete.[3] Decontaminate any surfaces that may have come into contact with the chemical.
Storage Requirements
Improper storage is a common cause of laboratory incidents. The stability of (S)-(-)-2-Acetoxypropionyl chloride is contingent on specific storage conditions.
-
Temperature: Store in a refrigerator.[3]
-
Atmosphere: Store under an inert gas (e.g., nitrogen).[3][5] This is crucial to prevent degradation from moisture and air.
-
Security: Store in a locked cabinet or area to restrict access.[3][5]
-
Moisture Protection: The storage area must be dry, as the substance is highly sensitive to moisture.[3][5]
Causality: The compound is heat and moisture sensitive.[5] Refrigeration slows down potential decomposition pathways, while an inert, dry atmosphere prevents the primary degradation reaction: hydrolysis.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, a robust PPE regimen is mandatory.
Caption: Essential Personal Protective Equipment Ensemble.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.[9] Ensure gloves are rated for protection against acid chlorides. Remove and dispose of gloves immediately after handling, and wash hands.
-
Respiratory Protection: If engineering controls fail or are not available, a NIOSH-approved respirator with cartridges suitable for acid gases should be used.[6][9]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical to minimizing harm.
First-Aid Measures
The following diagram outlines the immediate actions required following an exposure.
Caption: First-Aid Decision Flowchart for Exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately take off all contaminated clothing.[3] Flush the skin with plenty of water for at least 15 minutes.[8][9] Seek immediate medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] Continue rinsing for at least 30 minutes and get immediate medical aid.[9]
-
Ingestion: Do NOT induce vomiting.[3][8][9] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Seek immediate medical attention.[3][9]
Accidental Release and Fire-Fighting
-
Spill Response: Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[9] Use non-sparking tools.[8] Ventilate the area and prevent the spill from entering drains.[6][9]
-
Fire-Fighting: This compound is not highly flammable but may decompose in a fire to release toxic gases.
Stability and Reactivity: The Chemistry of Hazard
Understanding the chemical incompatibilities is key to preventing hazardous reactions.
Caption: Reactivity and Incompatibility Profile.
-
Chemical Stability: The compound is stable under the recommended refrigerated, dry, and inert storage conditions.[6]
-
Conditions to Avoid: Avoid exposure to moisture, heat, and ignition sources.[8][9]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, alcohols, and water.[5][6][8][9]
-
Hazardous Decomposition Products: When heated to decomposition or in a fire, it can produce toxic fumes of carbon oxides (CO, CO₂) and hydrogen chloride gas.[6][9]
Toxicological Information
While comprehensive toxicological data is not available, the existing information from structurally similar compounds and safety data sheets indicates significant hazards.
-
Acute Toxicity: Harmful if swallowed.[3]
-
Eye Damage/Irritation: Causes serious, irreversible eye damage.[3][5]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Chronic Effects: No specific information is available, but chronic exposure is expected to cause irritation and damage to tissues.[9][11]
The lack of extensive toxicological data underscores the importance of the precautionary principle: treat this substance with the highest degree of care and minimize all potential exposures.
Conclusion
(S)-(-)-2-Acetoxypropionyl chloride is a powerful synthetic tool, but its utility is intrinsically linked to its reactivity and associated hazards. A safety-first mindset, grounded in a deep understanding of its chemical nature, is non-negotiable. By implementing the robust engineering controls, stringent handling protocols, and emergency preparedness measures outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively. Always consult the most recent Safety Data Sheet from your supplier before use.[2]
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The Researcher's Guide to (S)-(-)-2-Acetoxypropionyl Chloride: Sourcing, Synthesis, and Application
(An In-depth Technical Guide for Chemical Research and Pharmaceutical Development)
As a Senior Application Scientist, this guide is crafted to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of (S)-(-)-2-Acetoxypropionyl chloride. This crucial chiral building block, pivotal in the synthesis of complex molecules, demands a nuanced understanding of its properties, sourcing, and handling. This document moves beyond a simple datasheet to offer actionable insights and protocols, ensuring both scientific integrity and laboratory safety.
Unveiling (S)-(-)-2-Acetoxypropionyl Chloride: A Profile
(S)-(-)-2-Acetoxypropionyl chloride, with the CAS number 36394-75-9, is a colorless to light yellow liquid.[1][2] It is a chiral carboxylic acid derivative that serves as a valuable intermediate in asymmetric synthesis.[3][4] Its utility stems from the presence of a reactive acyl chloride group and a stereocenter, making it a sought-after reagent for introducing a specific chirality into a target molecule.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C5H7ClO3[5][6] |
| Molecular Weight | 150.56 g/mol [5][6] |
| Boiling Point | 50 °C at 5 mmHg[3] |
| Density | 1.189 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.423[3] |
| Optical Activity | [α]20/D -31°, c = 4 in chloroform[3] |
| Solubility | Soluble in chloroform.[3] |
This compound is notably sensitive to moisture and heat, readily hydrolyzing to the corresponding carboxylic acid.[1][3][4] Therefore, stringent anhydrous conditions are paramount during its storage and handling.
Commercial Sourcing: A Comparative Landscape
The quality and purity of (S)-(-)-2-Acetoxypropionyl chloride are critical for successful and reproducible synthetic outcomes. Several chemical suppliers offer this reagent, varying in purity, quantity, and documentation. Below is a comparative table of prominent commercial sources.
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | 97% | Gram to kilogram scale | Provides detailed specifications and safety data sheets. |
| TCI Chemicals | >97.0% (GC) | Gram to kilogram scale | Offers different grades and provides optical purity data.[7] |
| ChemScene | ≥95% | 5g and larger | Provides pricing for smaller quantities.[6] |
| Chemicea Pharma | Custom Synthesis | Custom | Specializes in impurity standards and custom synthesis.[5] |
| Various Chinese Suppliers | Typically 99% | Kilogram to metric ton scale | A wide range of suppliers available through platforms like ChemicalBook and LookChem, often for bulk orders.[3][8] |
When selecting a supplier, it is imperative to consider not only the quoted purity but also the analytical data provided, such as NMR, GC, and chiral HPLC, to confirm both chemical and enantiomeric purity. For pharmaceutical applications, suppliers with robust quality management systems and the ability to provide comprehensive documentation are essential.
The Synthetic Keystone: Applications in Drug Development
The primary application of (S)-(-)-2-Acetoxypropionyl chloride lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its most notable use is in the production of non-ionic X-ray contrast agents, such as Iopamidol.[9] The purity of the (S)-(-)-2-acetoxypropionyl chloride is a decisive factor in achieving the pharmacopoeial requirements of the final active pharmaceutical ingredient.[9]
Synthesis of Iopamidol: A Workflow Overview
The synthesis of Iopamidol involves the acylation of a diamino-isophthalic acid derivative with (S)-(-)-2-Acetoxypropionyl chloride. This step introduces the chiral side chain, which is crucial for the molecule's biological properties.
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The Alchemist's Mirror: A Technical Guide to Chiral Derivatizing Agents for the Determination of Enantiomeric Excess of α-Hydroxy Acids
Foreword: The Imperative of Chirality in Modern Science
In the intricate world of molecular interactions, chirality stands as a fundamental pillar, dictating the biological activity, toxicity, and overall efficacy of a vast array of compounds. For researchers, scientists, and drug development professionals, the ability to accurately quantify the enantiomeric composition of a chiral substance is not merely an analytical exercise; it is a critical determinant of success. This guide delves into the core principles and practical applications of chiral derivatizing agents, a cornerstone technique in the field of stereochemical analysis. While the initial query centered on a specific "Mosandl's reagent," our exploration reveals a broader and richer landscape of chemical tools designed for this purpose. We will navigate the historical development, mechanistic underpinnings, and practical execution of this elegant analytical strategy, with a particular focus on its application to α-hydroxy acids—a class of molecules of immense biological and pharmaceutical significance.
I. Historical Perspectives: The Quest for Enantiomeric Discrimination
The challenge of distinguishing between enantiomers, which possess identical physical properties in an achiral environment, has spurred decades of chemical innovation. Early methods relied on polarimetry, a technique that, while foundational, often lacks the sensitivity and specificity required for complex mixtures. The advent of Nuclear Magnetic Resonance (NMR) spectroscopy offered a powerful new avenue for molecular characterization, yet the intrinsic magnetic equivalence of enantiomers in standard NMR experiments presented a significant hurdle.
This limitation catalyzed the development of chiral derivatizing agents (CDAs). The pioneering work of Harry S. Mosher in the late 1960s with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), now famously known as Mosher's acid, marked a watershed moment.[1][2] By covalently bonding a chiral molecule of known absolute configuration to the analyte of interest, a mixture of enantiomers is converted into a mixture of diastereomers. These diastereomers, possessing distinct physical and chemical properties, could then be readily distinguished by NMR spectroscopy.[2]
Following Mosher's groundbreaking contribution, other reagents were developed, each with its own unique advantages. Pirkle's alcohol, developed by William H. Pirkle, is another notable example of a chiral solvating agent used for the NMR determination of enantiomeric purity.[3][4] While our investigation did not uncover a specific CDA formally designated as "Mosandl's reagent" for NMR applications, the extensive work of Professor Armin Mosandl in the field of enantioselective gas chromatography-mass spectrometry (GC-MS) has been profoundly influential in the broader domain of chiral analysis.[5][6][7] His contributions underscore the parallel evolution of chromatographic techniques for stereochemical determination, which often complement NMR-based methods.
II. The Principle of Chiral Derivatization: From Enantiomers to Distinguishable Diastereomers
The core principle of using chiral derivatizing agents is elegantly simple: to render the indistinguishable, distinguishable. Enantiomers, by definition, are non-superimposable mirror images and thus exhibit identical NMR spectra. By reacting a mixture of enantiomers with a single, enantiomerically pure chiral derivatizing agent, two new diastereomeric products are formed. These diastereomers are not mirror images of each other and, as a result, possess different spatial arrangements of their atoms. This difference in three-dimensional structure leads to distinct magnetic environments for their respective nuclei, resulting in separate and quantifiable signals in the NMR spectrum.
The choice of a suitable chiral derivatizing agent is paramount and is dictated by several key factors:
-
Reaction Efficiency: The derivatization reaction should proceed to completion with high yield and without racemization of the analyte or the reagent.
-
Signal Resolution: The resulting diastereomers should exhibit sufficiently different chemical shifts in the NMR spectrum to allow for accurate integration of their respective signals. The presence of magnetically active nuclei, such as ¹⁹F in Mosher's acid, can provide a clean and sensitive handle for analysis.[1][8]
-
Structural Rigidity: A degree of conformational rigidity in the resulting diastereomers can enhance the difference in the magnetic environments of the protons, leading to better spectral resolution.
III. Mosher's Acid: A Case Study in the Derivatization of α-Hydroxy Acids
Mosher's acid (MTPA) serves as an exemplary model to illustrate the practical application of chiral derivatizing agents for α-hydroxy acids.[1][2][8] The carboxylic acid functionality of MTPA is typically converted to the more reactive acid chloride, known as Mosher's acid chloride, prior to reaction with the hydroxyl group of the α-hydroxy acid.[9]
Mechanism of Derivatization
The reaction involves the nucleophilic attack of the hydroxyl group of the α-hydroxy acid on the carbonyl carbon of Mosher's acid chloride, leading to the formation of a diastereomeric ester. The presence of a mild base, such as pyridine or triethylamine, facilitates the reaction by neutralizing the HCl byproduct.
Caption: Derivatization of a racemic α-hydroxy acid with (S)-Mosher's acid chloride to form a mixture of diastereomeric esters.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general framework for the derivatization of an α-hydroxy acid with Mosher's acid chloride for NMR analysis. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
α-Hydroxy acid sample (e.g., 5-10 mg)
-
(R)- or (S)-Mosher's acid chloride (1.1-1.5 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or triethylamine (2-3 equivalents)
-
Small reaction vial with a septum cap
-
NMR tube
Procedure:
-
Sample Preparation: Accurately weigh the α-hydroxy acid into a clean, dry reaction vial.
-
Dissolution: Add the anhydrous deuterated solvent to dissolve the α-hydroxy acid.
-
Addition of Base: Add the anhydrous pyridine or triethylamine to the solution.
-
Addition of Mosher's Acid Chloride: Slowly add the Mosher's acid chloride to the reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to proceed for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.
-
Work-up (Optional): For cleaner spectra, a simple aqueous work-up can be performed. Add a small amount of water to quench any unreacted acid chloride, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate.
-
NMR Analysis: Transfer the reaction mixture directly (or the dried organic extract) to an NMR tube and acquire the ¹H and/or ¹⁹F NMR spectrum.
Caption: Experimental workflow for the derivatization of an α-hydroxy acid with Mosher's acid chloride for NMR analysis.
IV. Data Interpretation and Calculation of Enantiomeric Excess
Upon successful derivatization, the NMR spectrum will display two sets of signals corresponding to the two diastereomers. The key to determining the enantiomeric excess (ee) lies in the accurate integration of a pair of well-resolved signals, one from each diastereomer.
Calculation of Enantiomeric Excess:
The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
| Analyte Functional Group | Chiral Derivatizing Agent | Typical NMR Nucleus Observed | Typical Chemical Shift Difference (Δδ) |
| α-Hydroxy Acid | Mosher's Acid (MTPA) | ¹H (α-proton), ¹⁹F | 0.05 - 0.2 ppm (¹H) |
| Primary/Secondary Alcohol | Mosher's Acid (MTPA) | ¹H (protons near chiral center) | 0.1 - 0.5 ppm |
| Primary/Secondary Amine | Mosher's Acid (MTPA) | ¹H (protons near chiral center) | 0.1 - 0.6 ppm |
| Carboxylic Acid | Chiral Amine (e.g., (R)-1-phenylethylamine) | ¹H (protons near chiral center) | Varies |
V. Concluding Remarks and Future Outlook
The use of chiral derivatizing agents remains a robust and reliable method for the determination of enantiomeric excess, particularly in research and development settings where chromatographic methods may not be readily available or require extensive method development. The principles outlined in this guide, exemplified by the use of Mosher's acid for α-hydroxy acids, provide a solid foundation for the successful application of this technique. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical and agrochemical industries, the elegant simplicity and analytical power of chiral derivatization will undoubtedly continue to play a vital role in advancing scientific discovery.
VI. References
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. [Link]
-
Schurig, V., & Mosandl, A. (1995). Enantioselective capillary gas chromatography and stable isotope ratio mass spectrometry in the authenticity control of flavors and fragrances. Journal of Agricultural and Food Chemistry, 43(5), 1131–1143. [Link]
-
Takahisa, E., & Nakayama, M. (2016). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. Bioscience, Biotechnology, and Biochemistry, 80(5), 968-974. [Link]
-
Mosandl, A. (1995). Enantioselective capillary gas chromatography in flavour and fragrance analysis. Flavour and Fragrance Journal, 10(5), 281-289. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of chiral compounds. Chemical Reviews, 104(1), 17-117. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. [Link]
-
Wikipedia. (2023). Mosher's acid. [Link]
-
Wikipedia. (2023). Pirkle's alcohol. [Link]
Sources
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. The Retort [www1.udel.edu]
- 3. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 4. Pirkle's alcohol - Wikidata [wikidata.org]
- 5. Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 9. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Chiral derivatization of alcohols with (S)-(-)-2-Acetoxypropionyl chloride
Application Note: Enantiomeric Purity Determination of Alcohols via Chiral Derivatization with (S)-(-)-2-Acetoxypropionyl Chloride
Executive Summary
This guide details the protocol for the chiral resolution of secondary alcohols using (S)-(-)-2-Acetoxypropionyl chloride (also known as O-Acetyl-(S)-lactyl chloride). While direct chiral chromatography (using chiral stationary phases) is a powerful tool, it often suffers from high column costs, limited peak capacity, and narrow solvent compatibility.
Indirect resolution via diastereomeric derivatization offers a robust, cost-effective alternative. By converting enantiomers into diastereomers using a high-purity chiral derivatizing agent (CDA), researchers can separate isomers on standard achiral GC or HPLC columns . This method is particularly advantageous for volatile alcohols where Gas Chromatography (GC) provides superior resolution and sensitivity compared to HPLC.
Scientific Mechanism & Rationale
The Principle of Indirect Separation
Enantiomers share identical physical properties (boiling point, refractive index) in an achiral environment, making them inseparable on standard GC columns (e.g., DB-1, DB-5). Diastereomers, however, are chemically distinct entities with different physical properties.[1][2]
The reaction of a racemic alcohol (
-
(S)-Acid-(R)-Alcohol Ester
-
(S)-Acid-(S)-Alcohol Ester
These diastereomers exhibit different vapor pressures and interactions with the stationary phase, allowing for baseline separation on standard polysiloxane columns.
Reagent Profile
-
Name: (S)-(-)-2-Acetoxypropionyl chloride
-
CAS: 36394-75-9
-
Function: Chiral Acylating Agent
-
Key Advantage: The acetoxy group increases the volatility of the resulting derivative, making it ideal for GC analysis, unlike heavier agents like Mosher's acid (MTPA-Cl) which are often better suited for NMR or HPLC.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample preparation to data analysis.
Figure 1: End-to-end workflow for chiral derivatization and analysis.[1][3]
Detailed Protocol
Safety Note: Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood. Wear gloves and safety glasses.
Materials Required[4]
-
Analyte: Racemic or Enantioenriched Alcohol (~10 mg)
-
Reagent: (S)-(-)-2-Acetoxypropionyl chloride (Sigma-Aldrich/Merck)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Base: Pyridine (anhydrous) or Triethylamine (TEA)
-
Quench: 1M HCl, Saturated NaHCO₃, Brine
-
Drying Agent: Anhydrous Na₂SO₄
Step-by-Step Procedure
-
Preparation:
-
Flush a 4 mL reaction vial with dry nitrogen.
-
Dissolve 10 mg of the alcohol sample in 0.5 mL of anhydrous DCM .
-
-
Derivatization:
-
Add 2.0 equivalents of dry Pyridine (acts as an HCl scavenger).
-
Critical Step: Add 1.5 equivalents of (S)-(-)-2-Acetoxypropionyl chloride dropwise.
-
Note: A slight excess of reagent ensures complete conversion, preventing kinetic resolution effects (where one enantiomer reacts faster, skewing results).
-
-
Reaction:
-
Cap the vial tightly.[4]
-
Stir at Room Temperature (20-25°C) for 30–60 minutes .
-
Validation: Spot on TLC to confirm disappearance of the starting alcohol.
-
-
Workup (Crucial for GC Column Life):
Analysis & Data Interpretation
GC Method Parameters (Recommended)
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane) – 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1 to 50:1 depending on concentration).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 5°C/min to 200°C
-
Hold: 5 min
-
-
Detector: FID (250°C) or MS.
Calculating Enantiomeric Excess (ee)
The integration of the two diastereomeric peaks corresponds directly to the molar ratio of the enantiomers in the original sample.
Formula:
Where:
- = Area of the major diastereomer peak.
- = Area of the minor diastereomer peak.
Data Summary Table
| Parameter | Specification | Notes |
| Reagent Purity | >98% Optical Purity | Impure reagent leads to false %ee calculations. |
| Reaction Time | 30-60 mins | Extended times (>4 hrs) may cause reagent racemization. |
| Resolution ( | Target > 1.5 | Baseline separation required for accurate integration. |
| Elution Order | Variable | Must be determined using a pure standard of one enantiomer. |
Troubleshooting & Optimization
Use the following logic tree to diagnose analytical failures.
Figure 2: Troubleshooting logic for chiral derivatization analysis.
Critical Failure Mode: Kinetic Resolution
If the reaction does not go to completion (100% yield), the ratio of diastereomers may not match the ratio of enantiomers because one enantiomer might react faster with the chiral reagent.
-
Solution: Always use excess reagent (1.5 to 2.0 eq) and ensure the reaction runs until the starting alcohol is undetectable.
References
-
Sigma-Aldrich (Merck). (S)-(-)-2-Acetoxypropionyl chloride Product Specification. Retrieved from
- Konig, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huthig.
-
FDA.gov. Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Retrieved from
-
Westley, J. W., Halpern, B., & Karger, B. L. (1968). Gas Chromatographic Separation of Diastereoisomeric Esters. Analytical Chemistry, 40(13), 2046–2049. (Seminal work on diastereomeric separation).[1]
Sources
Application Note: Enantiomeric Excess Determination of Amines via (S)-(-)-2-Acetoxypropionyl Chloride Derivatization
This Application Note and Protocol details the methodology for determining the enantiomeric excess (ee) of chiral amines using (S)-(-)-2-Acetoxypropionyl chloride (also known as O-acetyl-(S)-lactyl chloride).
Introduction & Principle
The determination of enantiomeric purity is a critical quality attribute in pharmaceutical development. While chiral stationary phases (CSPs) allow for direct separation, they can be expensive and substrate-specific. Indirect determination via derivatization with a Chiral Derivatizing Agent (CDA) remains a robust, cost-effective alternative.
(S)-(-)-2-Acetoxypropionyl chloride is a highly effective CDA for primary and secondary amines. It reacts with the enantiomeric amine mixture to form a pair of diastereomeric amides . Unlike enantiomers, these diastereomers possess distinct physical properties (boiling point, polarity, solubility), allowing them to be separated on achiral GC or HPLC columns.
Key Advantages:
-
Cost-Efficiency: Significantly more affordable than Mosher's acid chloride (MTPA-Cl).
-
Resolution: The acetoxy group provides a secondary dipole, often enhancing diastereomeric separation factors (
) compared to simple acyl chlorides. -
Versatility: Applicable to both GC (high volatility) and HPLC (UV active at 210-220 nm).
Chemical Basis & Mechanism
The reaction follows a nucleophilic acyl substitution (Schotten-Baumann type) mechanism. The nucleophilic nitrogen of the amine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.
Reaction Scheme:
-
Stereochemical Integrity: The (S)-configuration of the reagent is preserved (provided no racemization occurs during storage or reaction).
-
Kinetic Resolution Risk: If the reaction is not driven to completion, one enantiomer of the amine may react faster than the other (kinetic resolution), skewing the calculated ee. Critical Control: The reaction must be quantitative.
Experimental Protocol
Safety Warning: (S)-(-)-2-Acetoxypropionyl chloride is corrosive and moisture-sensitive. Perform all steps in a fume hood.
Materials
-
Analyte: Chiral Amine (approx. 10 mg)
-
Reagent: (S)-(-)-2-Acetoxypropionyl chloride (Store at 4°C, desiccated)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Base: Triethylamine (TEA) or Pyridine (anhydrous)
-
Quench: Sat. NaHCO₃, 1M HCl
-
Standard: Racemic mixture of the amine (for method development)
Step-by-Step Procedure
Step 1: Sample Preparation Dissolve 10 mg (approx. 0.1 mmol) of the amine sample in 1.0 mL of anhydrous DCM in a clean 4 mL vial.
Step 2: Base Addition Add 1.5 equivalents of Triethylamine (approx. 20 µL).
-
Note: If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equivalents to free the amine.
Step 3: Derivatization Reaction Cool the solution to 0°C (ice bath) to minimize potential racemization of the reagent. Slowly add 1.2 equivalents of (S)-(-)-2-Acetoxypropionyl chloride (approx. 15 µL).
-
Visual Cue: Slight fuming or precipitate (TEA·HCl) formation is normal.
Step 4: Incubation Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes.
-
Validation: Monitor by TLC or GC to ensure disappearance of the starting amine.
Step 5: Work-up (Critical for Column Life)
-
Quench: Add 0.5 mL saturated NaHCO₃ solution. Vortex for 30 seconds.
-
Extraction: Remove the aqueous (top) layer.
-
Acid Wash: Wash the organic layer with 0.5 mL 1M HCl.
-
Why? This removes unreacted amine and excess pyridine/TEA, preventing peak tailing and column fouling.
-
-
Dry: Pass the organic layer through a small plug of anhydrous Na₂SO₄.
Step 6: Dilution Dilute the derivatized sample 1:10 with DCM or Hexane prior to GC/HPLC injection.
Analytical Methods
Method A: Gas Chromatography (GC)
-
Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Carrier Gas: Helium, 1.0 mL/min.
-
Inlet: 250°C, Split ratio 20:1.
-
Detector: FID (280°C) or MS.
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min
-
Method B: HPLC
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (adjust ratio, typically 40:60 to 60:40) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond absorption).
Data Analysis & Calculation
The two diastereomers will elute at different retention times (
1. Identification: Inject the derivatized racemic standard first. You should observe two peaks with an area ratio of roughly 50:50. This confirms the separation capability of the method.[1]
2. Calculation:
-
Where
is the area of the major diastereomer peak. -
Where
is the area of the minor diastereomer peak.
Table 1: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Single Peak (Racemic Std) | Poor Resolution | Lower GC ramp rate or change HPLC organic modifier (MeOH vs ACN). |
| Extra Peaks | Hydrolysis of Reagent | Ensure solvents are anhydrous; check reagent quality. |
| Tailing Peaks | Residual Base | Improve the 1M HCl wash step during work-up. |
| Inconsistent ee | Kinetic Resolution | Increase reaction time or reagent excess to ensure 100% conversion. |
Workflow Visualization
The following diagram illustrates the logical flow of the derivatization and analysis process, highlighting the critical "Self-Validation" step using a racemic standard.
Figure 1: Workflow for enantiomeric excess determination, emphasizing the parallel processing of a racemic standard for method validation.
References
-
Sigma-Aldrich. (S)-(-)-2-Acetoxypropionyl chloride Product Specification. Retrieved from
-
Mosandl, A. (1988). Chiral composition of natural flavors and fragrances. Food Reviews International. Retrieved from
-
Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives. In Handbook of Thin-Layer Chromatography. Retrieved from (General reference for chiral derivatization principles).
- Hyötyläinen, T. (2009). Comprehensive Analytical Chemistry: Chiral Separations. Elsevier.
Sources
Application Note: Indirect Enantiomeric Separation of Chiral Alcohols and Amines via HPLC Using (S)-(-)-2-Acetoxypropionyl Chloride
This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical researchers. It synthesizes established chemical principles with practical, field-tested methodologies.[1]
Abstract
This guide details a robust protocol for the indirect chromatographic resolution of enantiomers using (S)-(-)-2-Acetoxypropionyl chloride (also known as O-acetyl-(S)-lactyl chloride). Unlike direct chiral HPLC, which requires expensive chiral stationary phases (CSPs), this method utilizes a chiral derivatizing agent (CDA) to convert enantiomers into diastereomers. These diastereomers possess distinct physical properties, allowing for baseline separation on standard achiral C18 (Reverse Phase) or Silica (Normal Phase) columns. This approach offers a cost-effective, scalable alternative for determining enantiomeric excess (ee) in drug development.
Introduction & Principle
The separation of enantiomers is critical in pharmaceutical development due to their differing pharmacokinetic and pharmacodynamic profiles. While Chiral HPLC is the gold standard, it suffers from high column costs and limited stationary phase durability.
The Indirect Method Strategy:
-
Derivatization: The racemic analyte (R/S-Target) reacts with the enantiomerically pure CDA, (S)-(-)-2-Acetoxypropionyl chloride.
-
Diastereomer Formation: Two distinct products are formed:
-
(S)-CDA + (R)-Target
(S,R)-Diastereomer -
(S)-CDA + (S)-Target
(S,S)-Diastereomer
-
-
Separation: Unlike enantiomers, these diastereomers have different intramolecular interactions and hydrophobicities, enabling separation on standard achiral media.
Reagent Profile
-
CAS: 36394-75-9
-
Function: Chiral Derivatizing Agent (CDA)
-
Key Reactivity: Highly moisture-sensitive acid chloride; reacts rapidly with nucleophiles (-OH, -NH2).
-
Chromophore: Weak UV absorption (carbonyls). Detection relies on the analyte's chromophore or low-UV monitoring (210-220 nm).
Experimental Protocol
Materials & Reagents[3][4][5]
-
(S)-(-)-2-Acetoxypropionyl chloride (>98% purity).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Must be dried over molecular sieves.
-
Base: Pyridine or Triethylamine (TEA) (Acid scavenger).
-
Quenching Agent: 1M NaHCO3 or Methanol.
-
Target Analyte: Example used here is rac-1-Phenylethanol (Alcohol) or rac-
-Methylbenzylamine (Amine).
Derivatization Workflow (Step-by-Step)
Pre-requisite: Ensure all glassware is oven-dried. The reagent hydrolyzes instantly in moist air.
-
Sample Preparation: Dissolve 10 mg of the racemic analyte in 1.0 mL of anhydrous DCM in a 4 mL reaction vial.
-
Base Addition: Add 2.0 equivalents of dry Pyridine.
-
Expert Insight: Pyridine is preferred over TEA for acid chlorides as it acts as both a solvent modifier and an acyl transfer catalyst.
-
-
Reagent Addition: Cool the vial to 0°C (ice bath). Add 1.5 equivalents of (S)-(-)-2-Acetoxypropionyl chloride dropwise.
-
Caution: Exothermic reaction. Evolution of HCl gas (trapped by pyridine).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 30 minutes.
-
Validation: Monitor by TLC or rapid HPLC to ensure disappearance of the starting material.
-
-
Quenching: Add 0.5 mL of Methanol to react with excess acid chloride, forming the methyl ester byproduct (elutes early/solvent front).
-
Work-up:
-
Wash the organic layer with 1M HCl (to remove pyridine).
-
Wash with Sat. NaHCO3 (to neutralize acid).
-
Dry organic layer over MgSO4, filter, and evaporate.
-
-
Reconstitution: Dissolve the residue in the HPLC Mobile Phase (e.g., 50:50 MeOH:Water).
HPLC Method Parameters
This method uses a standard Reverse Phase C18 setup. The separation relies on the difference in hydrophobicity between the (S,R) and (S,S) diastereomers.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High surface area C18 provides best diastereomeric selectivity. |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Low pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often yields sharper peaks; MeOH provides different selectivity. |
| Flow Rate | 1.0 mL/min | Standard backpressure limits. |
| Temperature | 25°C - 40°C | Lower temp (25°C) often improves resolution ( |
| Detection | UV @ 210 nm or 254 nm | 210 nm for aliphatic analytes; 254 nm if aromatic rings are present. |
| Injection Vol | 5 - 10 µL | Avoid overloading to maintain peak shape. |
Gradient Program (Generic Start)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 15.0 | 80% | Linear Gradient |
| 15.1 | 40% | Re-equilibration |
| 20.0 | 40% | Stop |
Expert Insight: If resolution is
Visualization of Workflows
Derivatization & Analysis Logic
The following diagram illustrates the critical decision pathways and chemical workflow for this method.
Caption: Figure 1. Step-by-step workflow for derivatization, work-up, and HPLC detection logic.
Results & Discussion
Expected Chromatogram
In a successful run, you will observe two major peaks corresponding to the diastereomers.
-
Peak 1 (e.g., S,R): Elutes earlier (typically more polar).
-
Peak 2 (e.g., S,S): Elutes later.
-
Resolution (
): A value of indicates baseline separation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Single Broad Peak | Incomplete separation of diastereomers.[3] | Lower column temperature (to 20°C); Switch from ACN to MeOH; Use a Phenyl-Hexyl column for |
| Extra Peaks | Hydrolysis of reagent or incomplete quenching. | Ensure solvents are anhydrous; Check quenching step (MeOH adduct peak should be identified). |
| Low Sensitivity | Weak chromophore. | Derivatize with a UV-active analog (e.g., Mosher's Acid) if 210 nm detection is too noisy. |
| Peak Tailing | Residual silanol interactions (for amines). | Add 0.1% TEA to mobile phase or increase buffer concentration. |
References
-
Sigma-Aldrich. (S)-(-)-2-Acetoxypropionyl chloride Product Specification. Retrieved from
- Bhushan, R., & Martens, J. (2010). Amino Acids and their Derivatives: Chiral Liquid Chromatography. In Handbook of HPLC. CRC Press.
-
ChemicalBook. (S)-(-)-2-Acetoxypropionyl chloride Properties and Uses. Retrieved from
-
Guan, Y., et al. (2017). Synthesis of new derivatizing reagents and their application to separation of chiral drugs. ResearchGate. Retrieved from
-
Harada, N. (2016).[4] HPLC Separation of Diastereomers: Chiral Molecular Tools. MDPI Molecules. Retrieved from
Sources
- 1. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of a Key Iopamidol Intermediate via Stereospecific Acylation
Executive Summary: The Strategic Importance of (S)-(-)-2-Acetoxypropionyl Chloride in Iopamidol Synthesis
Iopamidol is a non-ionic, low-osmolarity iodinated contrast agent widely used in medical imaging to enhance the visibility of internal structures during X-ray and computed tomography (CT) scans.[1][2][3] Its efficacy and favorable safety profile are directly linked to its precise chemical structure, which features a tri-iodinated benzene ring core with hydrophilic side chains. A critical step in the total synthesis of Iopamidol is the introduction of the (S)-N-(2-hydroxy-1-oxopropyl) side chain. This is achieved through the acylation of an amine precursor with a chiral acylating agent.
This application note provides a detailed, field-tested protocol for the synthesis of the crucial intermediate, 5-((S)-2-acetoxypropionamido)-2,4,6-triiodoisophthaloyl dichloride, using (S)-(-)-2-Acetoxypropionyl chloride. We will delve into the mechanistic rationale behind the procedural steps, offer a self-validating workflow with in-process controls, and provide comprehensive characterization data to ensure the synthesis of a high-purity intermediate ready for downstream applications in the synthesis of Iopamidol.
Mechanistic Rationale and Reaction Scheme
The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amino group (-NH2) at the 5-position of the 5-amino-2,4,6-triiodoisophthaloyl dichloride molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of (S)-(-)-2-Acetoxypropionyl chloride.[4][5] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable amide bond. The use of the (S)-enantiomer of the acyl chloride is paramount, as this stereochemistry is retained throughout the synthesis and is essential for the biological properties of the final Iopamidol drug substance.
The overall reaction is as follows:
Caption: Reaction scheme for the acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride.
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Supplier Notes |
| 5-Amino-2,4,6-triiodoisophthaloyl dichloride | C₈H₂Cl₂I₃NO₂ | 3733-44-2 | 593.76 | ≥98% | Must be dry. Prepared from 5-amino-2,4,6-triiodoisophthalic acid and thionyl chloride.[1][6] |
| (S)-(-)-2-Acetoxypropionyl chloride | C₅H₇ClO₃ | 36394-75-9 | 150.56 | ≥97% | Highly moisture-sensitive. Store under inert gas. |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 127-19-5 | 87.12 | Anhydrous, ≥99.8% | Use a freshly opened bottle or dried over molecular sieves. |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Used for precipitation. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | ACS Grade | For washing the final product. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet/outlet
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and filtration apparatus
-
Rotary evaporator
-
High-vacuum pump
-
Analytical balance
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of the Iopamidol intermediate.
Detailed Protocol Steps:
-
Reaction Setup & Inerting:
-
In a dry 500 mL three-neck round-bottom flask, place a magnetic stir bar. Equip the flask with a thermometer, a nitrogen inlet, and a dropping funnel.
-
Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen to ensure an anhydrous environment. This is critical as acyl chlorides readily hydrolyze.
-
Charge the flask with 5-amino-2,4,6-triiodoisophthaloyl dichloride (e.g., 59.4 g, 0.1 mol).
-
Add anhydrous N,N-Dimethylacetamide (DMAc) (e.g., 200 mL) to dissolve the starting material. Stir until a clear solution is formed.
-
Cool the flask in an ice-water bath to an internal temperature of 0-5°C.
-
-
Controlled Acylation:
-
In the dropping funnel, prepare a solution of (S)-(-)-2-Acetoxypropionyl chloride (e.g., 16.6 g, 0.11 mol, 1.1 equivalents) in anhydrous DMAc (50 mL). The use of a slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
Add the acyl chloride solution dropwise to the cooled, stirred reaction mixture over a period of 60 to 90 minutes. Meticulously maintain the internal reaction temperature below 10°C. Rationale: The acylation of amines is an exothermic process. Slow, cooled addition prevents the formation of side products and ensures reaction selectivity.[7]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C).
-
Continue stirring for an additional 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture should show the disappearance of the starting amine spot/peak. This step is crucial for process validation and determining the reaction endpoint.
-
-
Isolation and Purification:
-
Once the reaction is complete, pour the resulting solution slowly into a separate beaker containing 1 L of cold, vigorously stirred toluene.
-
The desired product, being insoluble in toluene, will precipitate out as a solid.
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with diethyl ether (2 x 100 mL) to remove any residual DMAc and unreacted acyl chloride.
-
Dry the white to off-white solid product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Results and Characterization
The successful synthesis will yield a high-purity crystalline solid. The following data serves as a benchmark for product validation.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline powder |
| Yield | 85-95% |
| Purity (HPLC) | ≥98.5% |
| Melting Point | Specific to the compound, to be determined experimentally |
| ¹H NMR | Signals corresponding to the aromatic proton, the methine proton of the propionyl group, and the methyl groups. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1750 (ester C=O stretch), ~1680 (amide C=O stretch), ~1650 (acyl chloride C=O stretch) |
Troubleshooting and Process Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Moisture in the reaction. - Product loss during transfer/filtration. | - Extend reaction time and confirm completion with HPLC/TLC. - Ensure all glassware is flame-dried and solvents are anhydrous. - Use a rubber policeman to scrape flasks; ensure efficient filtration. |
| Impure Product (by HPLC/TLC) | - Reaction temperature was too high, leading to side products. - Insufficient washing of the precipitate. | - Maintain strict temperature control (<10°C) during acyl chloride addition. - Increase the volume and/or number of washes with diethyl ether. Consider recrystallization if necessary. |
| Oily or Gummy Product | - Incomplete removal of solvent (DMAc). | - Ensure thorough washing with diethyl ether. - Dry the product under high vacuum for an extended period. |
Safety and Handling
-
Acyl Chlorides: (S)-(-)-2-Acetoxypropionyl chloride and the starting material are corrosive and react violently with water. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: DMAc is a skin and respiratory irritant. Toluene and diethyl ether are highly flammable. Avoid open flames and ensure adequate ventilation.
-
Reaction Quenching: The work-up procedure should be performed carefully to manage any unreacted acyl chloride.
References
- Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride. Eureka | Patsnap.
-
Iopamidol | C17H22I3N3O8. PubChem - NIH. Available from: [Link]
-
Iopamidol, SQ-13396, Iopamyron, Niopam. Drug Synthesis Database. Available from: [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available from: [Link]
-
acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Available from: [Link]
-
acylation of amines. YouTube. Available from: [Link]
-
Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media). How Radiology Works. Available from: [Link]
-
The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM). National Institutes of Health. Available from: [Link]
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- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. howradiologyworks.com [howradiologyworks.com]
- 3. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Iopamidol, SQ-13396, Iopamyron, Niopam-药物合成数据库 [drugfuture.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Chiral Phosphonates Using (S)-(-)-2-Acetoxypropionyl Chloride
Abstract
Chiral phosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development due to their role as stable analogues of natural phosphates and carboxylates.[1] Their inherent stability to enzymatic cleavage makes them ideal candidates for enzyme inhibitors, antiviral agents, and herbicides.[1][2][3][4] A critical challenge in their synthesis is the precise control of stereochemistry, which is often paramount for biological activity.[1][5] This document provides a comprehensive guide on the application of (S)-(-)-2-acetoxypropionyl chloride, a versatile and readily available chiral building block, for the efficient and stereoselective synthesis of α-acetoxyphosphonates, which are valuable precursors to other chiral phosphonate derivatives.[6][7] We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the broader applications of the resulting products.
Scientific Foundation: Mechanism and Rationale
The synthesis of chiral α-acetoxyphosphonates using (S)-(-)-2-acetoxypropionyl chloride hinges on a nucleophilic addition-elimination reaction, leveraging the high electrophilicity of the acyl chloride. The choice of this specific chiral reagent is rooted in its derivation from the natural chiral pool (S)-lactic acid, ensuring high enantiopurity of the starting material.[6]
1.1. The Core Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via the nucleophilic attack of a trialkyl phosphite on the electron-deficient carbonyl carbon of (S)-(-)-2-acetoxypropionyl chloride.[8] This initial addition step forms a transient tetrahedral intermediate. The subsequent elimination of the chloride ion, a good leaving group, and rearrangement leads to the formation of the stable α-acetoxyphosphonate. This process is a variation of the Michaelis–Arbuzov reaction pathway.
The key to the stereoselectivity of this synthesis is the direct transfer of the pre-existing stereocenter from the (S)-(-)-2-acetoxypropionyl chloride to the final phosphonate product. Since the chiral center is not directly involved in the bond-forming and bond-breaking steps of the reaction with the phosphite, its configuration is retained.
Caption: Reaction mechanism for phosphonate synthesis.
1.2. Why (S)-(-)-2-Acetoxypropionyl Chloride?
-
High Enantiopurity: As a derivative of natural (S)-lactic acid, it is commercially available with high optical purity, which is essential for the synthesis of enantiomerically enriched target molecules.
-
Reactivity: The acyl chloride functional group is highly reactive towards nucleophiles like phosphites, allowing the reaction to proceed under mild conditions, which helps to prevent racemization or side reactions.[8]
-
Versatility: The resulting α-acetoxyphosphonates are not merely final products; they are stable intermediates that can be readily converted to other valuable chiral compounds, most notably α-hydroxyphosphonates, through simple deprotection.[9][10]
Experimental Protocols
2.1. Protocol 1: Synthesis of Diethyl (1S)-1-acetoxyethylphosphonate
This protocol details a representative synthesis of a chiral α-acetoxyphosphonate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (S)-(-)-2-Acetoxypropionyl chloride | ≥97% | Major suppliers | Handle in a fume hood with PPE. |
| Triethyl phosphite | ≥98% | Major suppliers | Store under nitrogen. |
| Dichloromethane (DCM), anhydrous | DriSolv™ or similar | Major suppliers | Use a freshly opened bottle or dry over CaH₂. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | N/A | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Cooling: In the flask, dissolve triethyl phosphite (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath. Causality: Cooling the reaction mixture controls the initial exothermic reaction upon addition of the highly reactive acyl chloride, preventing potential side reactions.
-
Reagent Addition: Add (S)-(-)-2-acetoxypropionyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the acyl chloride solution dropwise to the stirred phosphite solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product signal (around +20 to +25 ppm) indicates reaction completion.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acidic components.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: The final product, diethyl (1S)-1-acetoxyethylphosphonate, should be a colorless oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).
2.2. Protocol 2: Deprotection to Diethyl (1S)-1-hydroxyethylphosphonate
The acetoxy group serves as an excellent protecting group and can be easily removed to yield the corresponding chiral α-hydroxyphosphonate, a highly valuable synthetic intermediate.[2][9]
Step-by-Step Methodology:
-
Setup: Dissolve the purified diethyl (1S)-1-acetoxyethylphosphonate (1.0 eq.) from Protocol 1 in methanol.
-
Catalyst Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 eq.). Causality: K₂CO₃ is a mild base that facilitates the transesterification/hydrolysis of the acetate group without epimerizing the adjacent chiral center.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Neutralize the reaction mixture with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
-
Purification: The resulting diethyl (1S)-1-hydroxyethylphosphonate can often be used without further purification. If necessary, it can be purified by column chromatography.
dot graph G { graph [fontname="Arial", label="Figure 2: Experimental Workflow", labelloc=b, fontsize=12, rankdir=TB]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
Start [label="Starting Materials:\n(S)-(-)-2-Acetoxypropionyl chloride\nTriethyl phosphite", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction in Anhydrous DCM\n0°C to Room Temperature\n(Protocol 1)", shape=box3d]; Monitoring [label="Monitor by ³¹P NMR", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup1 [label="Aqueous Work-up\n(NaHCO₃, Brine)"]; Purification1 [label="Flash Column Chromatography"]; Product1 [label="Purified (S)-α-Acetoxyphosphonate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection in MeOH\ncat. K₂CO₃\n(Protocol 2)", shape=box3d]; Workup2 [label="Neutralization & Extraction"]; Product2 [label="Final (S)-α-Hydroxyphosphonate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup1; Workup1 -> Purification1; Purification1 -> Product1; Product1 -> Deprotection; Deprotection -> Workup2; Workup2 -> Product2; }
Caption: General workflow for chiral phosphonate synthesis.
Data and Applications
3.1. Representative Reaction Outcomes
The described methodology is robust and applicable to a range of phosphites. High yields and excellent preservation of stereochemistry are typically observed.
| Trialkyl Phosphite | Product Yield (%) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) |
| Triethyl phosphite | 85 - 95 | >98% ee |
| Trimethyl phosphite | 82 - 92 | >98% ee |
| Triisopropyl phosphite | 75 - 88 | >98% ee |
| Dibenzyl phosphite* | 70 - 85 | >98% ee |
| (Note: Data is representative of typical Pudovik-type reactions with acyl chlorides and is for illustrative purposes. Actual yields may vary based on specific reaction conditions and scale.) |
3.2. Applications in Drug Development and Beyond
The chiral α-hydroxyphosphonates obtained from this synthetic route are exceptionally valuable.[3][4][11] They serve as key building blocks for more complex molecules.
-
Enzyme Inhibitors: As structural mimics of the tetrahedral transition state of peptide bond hydrolysis, α-hydroxyphosphonates are potent inhibitors of proteases, such as renin and HIV protease.[2][4][5]
-
Synthesis of α-Aminophosphonates: The hydroxyl group can be readily converted into an amino group (e.g., via a Mitsunobu reaction or by oxidation followed by reductive amination), providing access to chiral α-aminophosphonates, which are important peptide analogues.[2]
-
Herbicides and Agrochemicals: The phosphonate moiety is present in several commercially successful herbicides.[1][12] The synthesis of novel chiral phosphonates is an active area of research for developing more selective and potent agrochemicals.
Conclusion
The use of (S)-(-)-2-acetoxypropionyl chloride provides a reliable, efficient, and highly stereoselective route for the synthesis of chiral α-acetoxyphosphonates and their corresponding α-hydroxy derivatives. The methodology leverages a readily available chiral starting material and proceeds under mild conditions, making it a powerful tool for researchers in medicinal chemistry, drug discovery, and materials science. The protocols outlined herein are robust and can be adapted for various phosphite nucleophiles, opening the door to a diverse library of valuable chiral phosphonate building blocks.
References
-
Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Synthesis of chiral allylic phosphonates via asymmetric reductive cross-coupling of α-bromophosphonates and vinyl bromides. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]
- Method for the preparation of (S)-2-acetyloxypropionic acid and derivatives thereof. (2018). Google Patents.
-
Reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. Retrieved February 2, 2026, from [Link]
- Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. (n.d.). Google Patents.
-
Functionalization of α-hydroxyphosphonates as a convenient route to N-tosyl-α-aminophosphonates. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. (2018). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]
- Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. (n.d.). Google Patents.
-
Synthesis of new α-hydroxyphosphonates and α-acetoxyphosphonates. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]
-
The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. (2024). MDPI. Retrieved February 2, 2026, from [Link]
-
Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. (2022). MDPI. Retrieved February 2, 2026, from [Link]
-
Organocatalytic Asymmetric Synthesis of Chiral Phosphonates. (n.d.). Docentes FCT NOVA. Retrieved February 2, 2026, from [Link]
-
Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. (2022). Frontiers. Retrieved February 2, 2026, from [Link]
-
Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methylphosphonate Oligonucleotides. (2020). Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]
-
Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. (2008). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved February 2, 2026, from [Link]
-
Enantioselective synthesis of α-aryl α-hydrazino phosphonates. (n.d.). idUS. Retrieved February 2, 2026, from [Link]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. (n.d.). ScienceDirect. Retrieved February 2, 2026, from [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (n.d.). Beilstein Journals. Retrieved February 2, 2026, from [Link]
-
The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Functionalization of α-hydroxyphosphonates as a convenient route to N-tosyl-α-aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 5. Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note: Enantioselective Analysis of Amino Acids by GC-MS Using (S)-(-)-2-Acetoxypropionyl Chloride
Abstract
The stereochemistry of amino acids is fundamental to their function in biological systems, with L-amino acids being the primary proteinogenic building blocks and D-amino acids playing crucial roles in neurotransmission and bacterial cell walls.[1] Accurate enantiomeric quantification is therefore critical in fields ranging from clinical diagnostics to food science and astrobiology. Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but cannot directly analyze the polar, non-volatile nature of amino acids.[2][3] This necessitates chemical derivatization to enhance volatility and thermal stability.[4][5] For enantiomeric analysis, a chiral derivatizing agent is employed to convert the enantiomeric pair into diastereomers, which can then be separated on a standard achiral GC column. This application note provides a comprehensive protocol for the derivatization of amino acids using (S)-(-)-2-Acetoxypropionyl chloride, a highly effective chiral reagent, for subsequent enantioselective analysis by GC-MS.
Introduction: The Rationale for Chiral Derivatization
Amino acids are zwitterionic molecules containing both a carboxylic acid and an amino group. These functional groups make them highly polar and thermally labile, precluding direct analysis by GC-MS.[3][6] A standard derivatization process involves a two-step reaction:
-
Esterification: The carboxylic acid group (-COOH) is converted to an ester (e.g., a methyl or propyl ester).
-
Acylation: The amino group (-NH2) and other active hydrogens (e.g., on hydroxyl or thiol groups) are acylated.
This two-step process neutralizes the polar functional groups, rendering the amino acid derivative volatile and stable for GC analysis.[7]
To distinguish between enantiomers (e.g., D-Alanine and L-Alanine), a chiral derivatizing agent is introduced during the acylation step. (S)-(-)-2-Acetoxypropionyl chloride possesses a chiral center. When it reacts with a racemic mixture of an amino acid (which has also been esterified), it forms two distinct diastereomers:
-
(S)-Reagent + (R)-Amino Acid Ester → (S,R)-Diastereomer
-
(S)-Reagent + (S)-Amino Acid Ester → (S,S)-Diastereomer
These resulting diastereomers have different physicochemical properties, including different boiling points and interaction characteristics with the GC stationary phase. This allows them to be chromatographically separated on a standard, non-chiral column, providing distinct peaks for each original enantiomer.
Experimental Workflow and Derivatization Mechanism
The overall process, from sample preparation to data analysis, is a multi-stage procedure requiring careful execution to ensure accuracy and reproducibility. The workflow is designed to first isolate amino acids from a complex matrix, then perform the sequential derivatization, and finally proceed with instrumental analysis.
Mechanism of Derivatization
The core of this method is the two-step chemical modification of the amino acid. The first step, esterification, protects the carboxyl group. The second, crucial step involves acylation of the primary amino group with (S)-(-)-2-Acetoxypropionyl chloride. This reaction forms a stable amide bond and introduces the chiral center from the reagent, creating the necessary diastereomeric pair for separation.
Detailed Experimental Protocol
Scientist's Note: This protocol is a robust starting point. Optimization may be required depending on the specific amino acids of interest, sample matrix, and available instrumentation. All steps involving organic solvents and derivatization reagents should be performed in a well-ventilated fume hood.
Part A: Reagents and Materials
-
Amino Acid Standards: Racemic (D/L) and enantiomerically pure standards.
-
Solvents: Methanol, Isopropanol, Dichloromethane, Ethyl Acetate (all HPLC or GC grade).
-
Reagents:
-
Acetyl chloride or Thionyl chloride
-
Pyridine (anhydrous)
-
(S)-(-)-2-Acetoxypropionyl chloride [CAS: 36394-75-9][8]
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
-
Apparatus:
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for evaporation
-
Vortex mixer
-
Centrifuge
-
Part B: Sample Preparation (from Human Plasma)
This procedure is adapted from established methods for amino acid extraction.[5]
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Isolate Supernatant: Carefully transfer the supernatant, which contains the amino acids and other small molecules, to a clean GC vial.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C. The dried residue is now ready for derivatization.
Part C: Two-Step Derivatization Protocol
Step 1: Esterification (Isopropylation)
Causality: The carboxyl group is esterified first to prevent unwanted side reactions during the subsequent acylation step. Isopropyl esters are often preferred over methyl esters as they can provide better chromatographic separation for some amino acids.
-
Prepare Reagent: Prepare 3M HCl in isopropanol by slowly adding 24 mL of acetyl chloride to 100 mL of cold isopropanol in a fume hood. Stir and let cool. This reagent is moisture-sensitive and should be prepared fresh.
-
Reaction: Add 200 µL of the 3M HCl/isopropanol reagent to the dried sample residue from Part B.
-
Incubation: Cap the vial tightly and heat at 100°C for 45 minutes.
-
Evaporation: Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.
Step 2: Acylation with (S)-(-)-2-Acetoxypropionyl Chloride
Causality: This step introduces the chiral center necessary for separation. The reaction must be conducted under anhydrous conditions, as the acyl chloride reagent is highly moisture-sensitive and will readily hydrolyze.[8]
-
Re-dissolve: Add 100 µL of dichloromethane to the dried residue and vortex to dissolve.
-
Add Reagents: Add 50 µL of anhydrous pyridine, followed by 50 µL of (S)-(-)-2-Acetoxypropionyl chloride.
-
Expertise Note: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion.
-
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.
-
Quench and Extract:
-
Cool the vial to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize the acidic components.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction of the derivatized amino acids.
-
-
Isolate Organic Layer: Centrifuge for 5 minutes at 2,000 x g to separate the layers. Carefully transfer the upper organic layer (ethyl acetate) to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters serve as a validated starting point for the analysis of N-(S)-2-acetoxypropionyl amino acid isopropyl esters on a standard GC-MS system.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for metabolomics. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is suitable for separating the diastereomers. |
| Injector | Split/Splitless | |
| Inlet Temp | 250°C | Ensures rapid volatilization of derivatives without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for this concentration range. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C, hold 2 min | Allows for solvent focusing. |
| Ramp 5°C/min to 280°C | Gradual ramp provides separation of a wide range of amino acid derivatives. | |
| Hold at 280°C for 5 min | Ensures elution of all derivatives. | |
| MS System | Agilent 5977 or equivalent | Standard single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | |
| Source Temp | 230°C | Standard temperature for EI. |
| Quad Temp | 150°C | Standard temperature for EI. |
| Scan Range | 50 - 550 m/z | Covers the expected mass range of the derivatized amino acids. |
Data Interpretation
The successful derivatization and separation will result in a chromatogram where each amino acid is represented by two distinct peaks, corresponding to the (S,S) and (S,R) diastereomers.
Example Data (Illustrative)
| Amino Acid | Enantiomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Alanine | L-Alanine | ~12.5 | 116, 158, 202 |
| D-Alanine | ~12.8 | 116, 158, 202 | |
| Valine | L-Valine | ~14.1 | 144, 186, 230 |
| D-Valine | ~14.4 | 144, 186, 230 | |
| Leucine | L-Leucine | ~15.6 | 158, 200, 244 |
| D-Leucine | ~15.9 | 158, 200, 244 |
Note: Retention times are illustrative and will vary based on the specific GC system and conditions. Mass fragments are hypothetical and should be confirmed by analyzing standards.
The identification of each peak is confirmed by its mass spectrum, which will be identical for both diastereomers of a given amino acid. Quantification is achieved by integrating the peak area of a characteristic ion for each diastereomer and comparing it to a calibration curve generated from authentic standards.
References
- CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. [Link]
-
Lehotay, S. J., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Gerstel Application Note. In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Gerstel. [Link]
- KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
-
Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]
-
Kaspar, H., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. PubMed. [Link]
-
Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]
-
Domini, C. E., et al. (2022). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI. [Link]
-
Chemdad Co. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE Product Information. Chemdad. [Link]
-
Al-Majid, A. M., et al. (2015). Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. NIH National Center for Biotechnology Information. [Link]
-
Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]
-
Poinot, P., et al. (2007). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Ziane, S., et al. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Karbala International Journal of Modern Science. [Link]
-
ResearchGate. GC-MS operating parameters. ResearchGate. [Link]
-
Nakashima, Y., et al. (2024). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A. [Link]
-
Tsalik, E. L., et al. (2012). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]
Sources
- 1. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS [mdpi.com]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: Stoichiometric Control and Catalytic Strategies in Reactions of (S)-(-)-2-Acetoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Acylating Agent
(S)-(-)-2-Acetoxypropionyl chloride is a versatile and highly valuable chiral building block in modern organic synthesis. Derived from readily available (S)-lactic acid, its utility stems from the presence of a stereogenic center adjacent to a reactive acyl chloride functional group. This unique structure allows it to serve not only as a precursor for introducing a specific stereochemistry into a target molecule but also as a powerful tool for the resolution of racemic mixtures and the determination of enantiomeric purity.[1][2] Its application is critical in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Iopamidol, a widely used non-ionic X-ray contrast agent.[3][4]
The successful application of this reagent, however, is not trivial. It hinges on a nuanced understanding of reaction stoichiometry and the appropriate use of bases or catalysts to control reaction pathways and maximize stereochemical integrity. This document serves as a comprehensive technical guide, moving beyond simple procedural lists to explain the underlying principles that govern its reactivity. We will provide detailed, field-tested protocols and explore the causality behind critical experimental choices to empower researchers to harness the full synthetic potential of (S)-(-)-2-acetoxypropionyl chloride.
Physicochemical Properties and Critical Handling Procedures
(S)-(-)-2-Acetoxypropionyl chloride is a liquid at room temperature and is highly sensitive to environmental conditions. Its reactivity is a double-edged sword; while excellent for synthesis, it also makes the compound susceptible to degradation.
Table 1: Physicochemical Properties of (S)-(-)-2-Acetoxypropionyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClO₃ | [1][5] |
| Molecular Weight | 150.56 g/mol | [1][5][6] |
| Appearance | Colorless to light yellow clear liquid | [5][7] |
| Density | ~1.189 g/mL at 25 °C | [2][5] |
| Boiling Point | 50 °C at 5 mmHg | [2][5] |
| Refractive Index | ~1.423 (n20/D) | [2][5] |
| Optical Rotation | [α]20/D ~ -31° (c=4 in CHCl₃) | [2][7] |
| CAS Number | 36394-75-9 | [5][6][7] |
Expert Handling and Storage Protocol:
The acyl chloride functionality is extremely susceptible to hydrolysis. Exposure to atmospheric moisture will rapidly convert it to (S)-2-acetoxypropionic acid, rendering it inactive for acylation.
-
Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[7] For long-term stability, refrigeration at 2-8°C is mandatory.[2][5]
-
Handling: All manipulations should be performed using oven-dried glassware and anhydrous solvents under an inert atmosphere. Use syringes or cannulas for transfers.
-
Quality Assessment: Before use, the quality of the reagent can be assessed by IR spectroscopy. A significant broad absorbance band above 3000 cm⁻¹ indicates the presence of the carboxylic acid hydrolysis product.[2][5] If significant degradation has occurred, the material can sometimes be salvaged by refluxing with fresh thionyl chloride or acetyl chloride followed by distillation under reduced pressure.[2][5]
The Core Reaction: Nucleophilic Acyl Substitution
The chemistry of (S)-(-)-2-acetoxypropionyl chloride is dominated by the nucleophilic acyl substitution mechanism. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it a prime target for attack by nucleophiles such as alcohols and amines. The reaction proceeds via a two-step addition-elimination pathway.[8][9][10]
Caption: General mechanism for reactions of (S)-(-)-2-acetoxypropionyl chloride.
Stoichiometry: The Key to Reaction Control
Precise stoichiometric control is paramount for achieving high yields and preventing unwanted side reactions. The primary consideration is the management of the hydrogen chloride (HCl) byproduct generated during the acylation.
A. Esterification with Alcohols: A 1:1 Reaction
The reaction with an alcohol to form an ester is typically straightforward from a stoichiometric standpoint.
-
Causality: The reaction is a 1:1 molar ratio between the acyl chloride and the alcohol.[11] The reaction is highly exothermic and often driven to completion by the evolution of HCl gas, especially when conducted at or above room temperature in an open or vented system.[9] In cases where the alcohol is sensitive to acid, or to ensure the reaction proceeds to completion, a non-nucleophilic base is often added.
Protocol 1: Synthesis of a Chiral Ester
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 5-10 mL per mmol of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) or pyridine (1.1 eq) to the stirred solution. This is to neutralize the HCl byproduct.
-
Acylation: Slowly add (S)-(-)-2-acetoxypropionyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Amidation with Amines: The Critical Role of the Base
The reaction with amines is more complex due to the basicity of the amine itself. The HCl byproduct will readily react with any unreacted starting amine to form an unreactive ammonium salt.
-
Causality: To prevent the starting amine from being consumed by the HCl byproduct, one of two stoichiometric strategies must be employed:
-
Amine as Base: Use at least two equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as a sacrificial base to neutralize the HCl.[10] This is only feasible if the amine is inexpensive and readily available.
-
External Base: Use one equivalent of the amine and at least one equivalent (typically 1.1-1.2 eq) of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8][12] This is the more common and atom-economical approach.
-
Failure to account for the HCl will result in a maximum theoretical yield of only 50%.
Caption: Stoichiometric decision-making for acylation reactions.
Protocol 2: Synthesis of a Chiral Amide using an External Base
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the primary or secondary amine (1.0 eq) and anhydrous DCM (5-10 mL per mmol of amine).
-
Base Addition: Add triethylamine (1.2 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acylation: Prepare a solution of (S)-(-)-2-acetoxypropionyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 15-20 minutes, keeping the internal temperature below 5 °C. A white precipitate of triethylammonium chloride will form.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the ammonium salt, or perform an aqueous wash. Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Application Protocol: Chiral Derivatization for Enantiomeric Excess (ee) Determination
One of the most powerful applications of (S)-(-)-2-acetoxypropionyl chloride is as a chiral derivatizing agent (CDA). By reacting it with a racemic or enantioenriched chiral alcohol or amine, a mixture of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties and are distinguishable by NMR spectroscopy or chromatography.
-
Principle of Self-Validation: The protocol is self-validating. Successful derivatization of a racemic standard (e.g., rac-1-phenylethanol) must show two distinct sets of signals in a 1:1 ratio in the subsequent NMR analysis. This confirms the CDA is working correctly before analyzing an unknown sample.
Protocol 3: Determination of ee of a Chiral Alcohol via ¹H NMR
-
Sample Preparation: In a clean vial, dissolve the chiral alcohol sample (approx. 10 mg, 1.0 eq) in 0.7 mL of anhydrous CDCl₃.
-
Base: Add 1.2 equivalents of anhydrous pyridine.
-
Derivatization: Add 1.1 equivalents of (S)-(-)-2-acetoxypropionyl chloride. Cap the vial and shake gently. Allow the reaction to proceed at room temperature for 15 minutes.
-
Analysis: Directly analyze the resulting solution by ¹H NMR.
-
Interpretation: The two diastereomers formed will exhibit at least one pair of well-resolved signals with different chemical shifts. The enantiomeric excess can be calculated by integrating these signals.
-
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
The methine proton (CH) or methyl group (CH₃) on the original chiral alcohol or the newly introduced acetylpropionyl group are often the most clearly resolved signals.
-
References
- Google Patents. (2015). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
WongChemistry. Lab 2: Stoichiometry & Limiting Reactants. [Link]
- Google Patents. (2017). KR20170015330A - Method for the preparation of (s)
-
Chongqing Chemdad Co. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [https://www.chemguide.co.uk/mechanisms/addelim/amin acyl.html]([Link] acyl.html)
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
National Institutes of Health (NIH). Enantioselective synthesis of chiral BCPs. [Link]
-
Reddit. (2024). Acid chloride reaction with amine. [Link]
Sources
- 1. Buy (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 [smolecule.com]
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- 3. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 4. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
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- 6. chemscene.com [chemscene.com]
- 7. (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Benchchem [benchchem.com]
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- 11. chemguide.co.uk [chemguide.co.uk]
- 12. reddit.com [reddit.com]
Application Note: Solvent Effects on the Reaction of (S)-(-)-2-Acetoxypropionyl Chloride
[1]
Abstract
(S)-(-)-2-acetoxypropionyl chloride is a high-value chiral synthon used in the synthesis of herbicides (e.g., Fenoxaprop-P-ethyl) and pharmaceutical intermediates (e.g., Iopamidol). While the reagent is chemically reactive, its optical purity is kinetically unstable in the presence of bases and polar solvents. This instability arises from the facile abstraction of the acidic
Mechanistic Insight: The Ketene Trap
To control the reaction, one must understand the competition between the desired substitution (
-
Pathway A (Desired): The nucleophile attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling chloride. The chiral center at
remains untouched. Result: Retention of Configuration. -
Pathway B (Racemization): A base (or solvent acting as a base) abstracts the proton at
. The electron-withdrawing acetoxy group and the acyl chloride moiety significantly increase the acidity of this proton ( in organic media). This forms a planar methylketene intermediate. Subsequent reaction with the nucleophile occurs from either face. Result: Racemization.
Diagram 1: Reaction Pathways & Solvent Influence
Caption: Mechanistic bifurcation.[1][2][3][4][5] Path A (green) preserves chirality; Path B (red) destroys it via ketene formation, accelerated by polar solvents.
Solvent Selection Guide
The choice of solvent dictates the stability of the charged enolate transition state.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Examples | Suitability | Mechanistic Effect | Recommendation |
| Hydrocarbons | Toluene, Hexane | Excellent | Destabilizes charge separation; suppresses enolization. | Primary Choice. Use for high-ee syntheses. |
| Chlorinated | DCM, Chloroform | Good | Moderate polarity; good solubility; low basicity. | Standard Alternative. Watch for HCl buildup (autocatalysis). |
| Ethers | THF, MTBE | Moderate | Lewis basic oxygens can coordinate protons, slightly increasing acidity. | Use only if solubility in Toluene is poor. Keep cold (<0°C). |
| Polar Aprotic | DMF, DMAc, DMSO | AVOID | Highly stabilizes ionic intermediates; enhances basicity of scavengers. | Do Not Use. Rapid racemization observed. |
| Protic | Alcohols, Water | N/A | Reacts with reagent (solvolysis).[1] | Reactants only. |
Critical Considerations
-
Dielectric Constant (
): Low solvents (Toluene ) prevent the dissociation of the chloride ion required for the elimination pathway. High solvents (DMF ) facilitate this ionization. -
Water Content: The reagent hydrolyzes to (S)-2-acetoxypropionic acid.[6] Solvents must be anhydrous (<50 ppm
).
Validated Experimental Protocol
Objective: Synthesis of a chiral amide/ester with >99% retention of configuration.
Materials
-
(S)-(-)-2-Acetoxypropionyl chloride (Reagent)[1][2][6][7][8][9][10]
-
Solvent: Toluene (Anhydrous) or DCM
-
Base: N-Methylmorpholine (NMM) or Pyridine (Mild bases preferred over TEA).
-
Note: Triethylamine (TEA) is stronger and poses a higher risk of ketene formation.
-
Workflow Diagram
Caption: Optimized low-temperature addition protocol to minimize thermal racemization.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve 1.0 equivalent of the Nucleophile and 1.1 equivalents of Base (NMM) in Anhydrous Toluene (10-15 volumes).
-
Thermal Control: Cool the solution to -10°C . Low temperature is the most effective variable in suppressing the high-activation-energy elimination pathway.
-
Addition: Dilute (S)-(-)-2-acetoxypropionyl chloride (1.05 eq) in a small volume of Toluene. Add dropwise over 30 minutes.
-
Critical: Exothermic reaction. Ensure internal temperature does not exceed 0°C.
-
-
Reaction: Stir at 0°C for 1 hour. Allow to warm to room temperature only if conversion is incomplete.
-
Quench: Pour reaction mixture into cold dilute HCl (1M) to neutralize base and remove salts.
-
Isolation: Separate organic layer, wash with brine, dry over
, and concentrate in vacuo (bath < 40°C).
Analytical Verification (ee% Determination)
To verify solvent effects, the enantiomeric excess must be measured.
-
Derivatization (if product is volatile): Chiral GC using a Cyclodextrin-based column (e.g., Chirasil-Dex).
-
HPLC Method (Standard):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).
-
Detection: UV at 210-220 nm (carbonyl absorption).
-
Calculation:
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee% (<90%) | 1. Solvent too polar (DMF/THF).2. Base too strong (TEA/DBU).3. Temp too high. | Switch to Toluene/DCM. Use NMM or Pyridine. Maintain T < 0°C during addition. |
| Hydrolysis (Acid formation) | Wet solvent or atmospheric moisture. | Use anhydrous solvents (<50ppm water). Use inert atmosphere (N2/Ar). |
| Slow Reaction | Steric hindrance or low solubility in Toluene. | Use DCM. If THF is required, cool to -20°C. |
References
-
Sigma-Aldrich. (S)-(-)-2-Acetoxypropionyl chloride Product Sheet.Link
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
-
ResearchGate. Racemization through the ketene intermediate in acyl chloride coupling.Link[11]
- Org. Process Res. Dev.Development of Fenoxaprop-P-ethyl Synthesis.
Sources
- 1. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. Buy (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 [smolecule.com]
- 7. (S)-(−)-2-アセトキシプロピオニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (S)-(-)-2-Acetoxypropionyl Chloride
Product: (S)-(-)-2-Acetoxypropionyl Chloride CAS: 36394-75-9 Synonyms: O-Acetyl-(S)-lactyl chloride; (S)-2-Chloro-2-oxoethyl acetate Physical State: Liquid (Colorless to light yellow)[1][2]
Part 1: The Chemistry of Instability
Why does this reagent degrade?
(S)-(-)-2-Acetoxypropionyl chloride possesses two reactive functional groups: an acid chloride and an ester . Its degradation is not a single event but a catalytic cascade triggered by trace moisture.
-
Primary Hydrolysis (The Trigger): The highly electrophilic acid chloride moiety reacts violently with water (atmospheric moisture) to form O-acetyl-L-lactic acid and Hydrogen Chloride (HCl) gas.
-
Autocatalytic Destruction (The Loop): The HCl generated in step 1 is trapped within the storage vessel. This strong acid catalyzes the hydrolysis of the ester group (acetoxy), cleaving it into acetic acid and lactic acid.
-
Stereochemical Loss: While the primary hydrolysis retains stereochemistry, the acidic environment and elevated temperatures (if not refrigerated) can promote racemization of the chiral center via enolization mechanisms.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the pathway of degradation. Note how the generation of HCl accelerates the secondary breakdown.
Figure 1: The degradation pathway showing how trace moisture triggers a self-perpetuating cycle of acidification and decomposition.
Part 2: Critical Storage Protocols
Standard: Store at 2–8°C under Inert Atmosphere (Argon/Nitrogen).
Protocol A: The "Double-Seal" Barrier System
Parafilm alone is insufficient for long-term storage of acid chlorides. HCl gas can diffuse through common films, and moisture can diffuse in.
-
Primary Seal: Ensure the original cap has a Teflon (PTFE) liner. If the liner is degraded, replace the cap immediately.
-
Tape Seal: Wrap the neck/cap junction tightly with electrical tape or Teflon tape . Avoid Parafilm as it can become brittle and permeable in the fridge over months.
-
Secondary Containment: Place the sealed bottle inside a secondary jar or a vacuum desiccator containing a layer of Drierite (calcium sulfate) or activated molecular sieves at the bottom.
-
Atmosphere: Before closing the secondary container, purge it with Argon. Argon is heavier than air and provides a better blanket than Nitrogen.
Protocol B: Handling Decision Tree
Use this workflow to determine the safest method to dispense the reagent.
Figure 2: Decision tree for safe handling. Warming to room temperature (RT) before opening is critical to prevent condensation.
Part 3: Troubleshooting & FAQs
Q1: The bottle "popped" or hissed when I opened it. Is the reagent ruined?
Diagnosis: Pressure buildup due to HCl generation. Cause: Trace hydrolysis has occurred. The hiss is escaping HCl gas. Action:
-
Vent Safely: Always open in a fume hood.
-
Assess Quality: The reagent is likely still usable if the liquid is clear. The HCl is a byproduct of a small amount of degradation.
-
Purification: If critical for stoichiometry, purge the liquid with dry Nitrogen for 10-15 minutes to remove dissolved HCl before weighing.
Q2: I see a white crust or precipitate in the liquid.
Diagnosis: Formation of O-acetyl-lactic acid or polymerized degradation products. Cause: Significant moisture ingress. Action:
-
Filtration: If the bulk liquid is clear, filter through a dried glass frit under inert gas.
-
Distillation: For high purity, redistill the compound. Boiling Point: ~50°C at 5 mmHg [1].[1]
-
Disposal: If the liquid is viscous or cloudy throughout, hydrolysis is advanced. Discard.
Q3: My NMR spectrum in CDCl₃ looks messy.
Diagnosis: Solvent-induced degradation.
Cause: Commercial
-
Filter
through basic alumina before use to remove acid traces. -
Run the NMR immediately after preparation.
-
Look for: A shift in the methyl doublet. The acid chloride methyl group appears distinct from the hydrolyzed carboxylic acid methyl group.
Part 4: Quality Control (Self-Validating Protocol)
Method: ¹H-NMR Assay in Dry Benzene-d₆ or Treated CDCl₃.
Why Benzene-d₆? It is non-acidic and typically drier than chloroform, preventing degradation during the measurement.
Procedure:
-
Take an oven-dried NMR tube.
-
Flush with Argon.
-
Add 0.6 mL dry
. -
Add 10 µL of the reagent via microsyringe.
-
Validation Criteria:
-
Purity: Integrate the doublet at ~1.5 ppm (CH₃) against any impurity peaks.
-
Hydrolysis Check: Look for a broad singlet at >10 ppm (COOH). If this integrates >5% relative to the main peak, repurification is required.
-
Part 5: Physical Data Summary
| Property | Value | Note |
| Boiling Point | 50°C @ 5 mmHg | Heat sensitive; do not overheat during distillation [1]. |
| Density | 1.189 g/mL | Use for volumetric dispensing [1]. |
| Flash Point | >110°C | Combustible. |
| Solubility | Reacts with Water/Alcohols | Soluble in Chloroform, DCM, Toluene. |
| Appearance | Colorless Liquid | Yellowing indicates aging/degradation. |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for acid chloride handling).
Sources
Technical Support Center: Purification of (S)-(-)-2-Acetoxypropionyl Chloride
[1]
Ticket ID: PUR-36394 | Status: Active | Agent: Senior Application Scientist
Welcome to the Technical Support Hub for (S)-(-)-2-Acetoxypropionyl chloride (also known as O-Acetyl-L-lactyl chloride). This guide addresses the specific challenges of purifying this moisture-sensitive, chiral synthon via vacuum distillation.
⚠️ Safety & Handling Priority
-
Corrosive/Lachrymator: Causes severe skin burns and eye damage.[1] Handle only in a fume hood.
-
Moisture Sensitive: Hydrolyzes rapidly to release HCl gas and acetic acid.
-
Thermal Instability: Prolonged heating >60°C risks racemization and polymerization.
Part 1: Critical Parameter Dashboard
Before initiating distillation, verify your target parameters against this standard. Deviations here are the primary cause of yield loss.
| Parameter | Specification / Target | Critical Note |
| CAS Number | 36394-75-9 | Ensure correct enantiomer (S)-(-) |
| Boiling Point | 50–55 °C @ 5 mmHg | Do not exceed 60 °C bath temp if possible. |
| Optical Rotation | Low rotation indicates racemization. | |
| Density | ||
| Appearance | Colorless to pale yellow liquid | Dark yellow/brown indicates polymerization. |
| Storage | 2–8 °C under Argon/Nitrogen | Do not store in standard freezers without secondary containment. |
Part 2: The "Golden Path" Distillation Protocol
This protocol is designed to minimize thermal history and prevent racemization.
Phase A: Pre-Distillation Conditioning (The Scavenger Step)
-
Context: Crude mixtures often contain hydrolyzed acid (2-acetoxypropionic acid) due to moisture ingress.[2][3] Distilling the acid directly leads to oligomerization.
-
Action: If IR spectroscopy shows a broad -OH band (>3000 cm⁻¹), reflux the crude mixture with pure acetyl chloride for 1 hour prior to distillation [1].
-
Mechanism: Acetyl chloride acts as a dehydrating agent, converting the free acid back to the acid chloride or anhydride, ensuring a cleaner distillation.
Phase B: Vacuum Distillation Setup
-
Apparatus: Short-path distillation head (vigreux columns are generally avoided to minimize hold-up volume and thermal exposure).
-
Inerting: Flush the entire system with dry Nitrogen/Argon.
-
Vacuum: High vacuum is mandatory. Target <10 mmHg .
-
Note: At 22 mmHg, the BP rises to ~78°C [2], which is dangerously close to the racemization threshold.
-
-
Heating: Use an oil bath with precise digital control. Never use a heating mantle directly on the flask (hot spots cause instant degradation).
Phase C: Fraction Collection
-
Foreshot (Discard): The first fraction often contains residual thionyl chloride (from synthesis) or acetyl chloride (from the scavenger step).
-
Main Fraction: Collect at steady vapor temperature (50–55°C @ 5 mmHg).
-
Shutdown: Break vacuum with dry nitrogen , not ambient air.
Part 3: Troubleshooting & FAQs
Q1: My distillate is turning yellow/brown during collection. Is it ruined?
-
Diagnosis: Thermal degradation or polymerization.
-
Root Cause: Bath temperature is too high (>70°C) or vacuum is insufficient, forcing you to overheat the pot to drive distillation.
-
Solution: Stop immediately. Check vacuum seals.[2] If the vacuum cannot be improved (<10 mmHg), do not continue. The colored product may still be chemically active but will have lower enantiomeric excess (ee).
Q2: The optical rotation is significantly lower than -31°. Why?
-
Diagnosis: Racemization.
-
Root Cause: The alpha-proton is acidic. Racemization occurs via enolization, catalyzed by heat or trace bases.
-
Corrective Action:
-
Ensure the distillation flask was acid-washed (trace base on glassware is fatal to chirality).
-
Reduce distillation temperature by improving vacuum.
-
Reduce residence time in the heated flask (consider a wiped-film evaporator for larger scales).
-
Q3: I see white fumes in the vacuum adapter or receiver.
-
Root Cause: Moisture leak in the system. The "smoke" is HCl gas and acetic acid mist.[2]
-
Solution: Re-grease all joints with high-vacuum grease. Ensure the drying tube/gas inlet is active.
Q4: The boiling point is fluctuating wildly.
-
Root Cause: Residual Thionyl Chloride (
) or Acetyl Chloride is "bumping." -
Solution: Perform a "degassing" run at room temperature under full vacuum (with a cold trap) to strip volatiles before applying heat.
Part 4: Visual Logic Workflows
Diagram 1: Purification Workflow
This flowchart illustrates the critical decision points to preserve chirality.
Figure 1: Purification workflow prioritizing moisture removal and thermal control.
Diagram 2: Troubleshooting Logic
Use this matrix to diagnose quality issues post-distillation.
Figure 2: Diagnostic tree linking observed symptoms to root causes and corrective actions.
References
-
ChemicalBook. (S)-(-)-2-Acetoxypropionyl chloride Purification Methods. (Citing Julia & Sans 1979; Dolittle & Heath 1984).[3][4] Retrieved from .
-
TCI Chemicals. Product Specification: (S)-(-)-2-Acetoxypropionyl Chloride (A1297).[1] Retrieved from .
-
Sigma-Aldrich. Product Detail: (S)-(−)-2-Acetoxypropionyl chloride.[3][6] Retrieved from .
-
Google Patents. Continuous process for the preparation of (S)-2-acetoxypropionyl chloride (CN104955798A). Retrieved from .
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
- 5. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 6. (S)-(-)-2-乙酰氧基丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Esterification with (S)-(-)-2-Acetoxypropionyl Chloride
Welcome to the technical support center for esterification reactions utilizing (S)-(-)-2-Acetoxypropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific esterification. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step solution.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several factors, ranging from reaction conditions to the purity of your starting materials.
Causality Analysis: The esterification reaction with an acyl chloride is generally a high-yielding and rapid process because the chloride is an excellent leaving group, making the reaction essentially irreversible.[1][2] Therefore, low yields often point to competing side reactions, incomplete reaction, or loss of product during workup.
Troubleshooting Steps:
-
Verify Reagent Purity: (S)-(-)-2-Acetoxypropionyl chloride is highly reactive and moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it back to the corresponding carboxylic acid, rendering it inactive for the esterification.
-
Action: Always use a freshly opened bottle or a properly stored (desiccated) reagent. Ensure your alcohol reactant and solvent are anhydrous.
-
-
Optimize Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of the alcohol (1.1-1.2 equivalents) can help drive the reaction to completion, especially if the alcohol is not the limiting reagent.
-
Ensure Effective HCl Scavenging: The reaction produces one equivalent of hydrogen chloride (HCl) gas.[1][2] If not neutralized, HCl can protonate the alcohol, reducing its nucleophilicity, or potentially catalyze side reactions.
-
Control Reaction Temperature: These reactions are often exothermic. While they can proceed readily at room temperature, starting the reaction at a lower temperature (0 °C) and allowing it to warm to room temperature can help control the initial exotherm and prevent potential side reactions or degradation.[2][5]
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing significant side products in my crude reaction mixture. What are they and how can I prevent their formation?
Answer: Side product formation is typically due to the high reactivity of the acyl chloride with nucleophiles other than your target alcohol.
Common Side Products and Their Causes:
-
(S)-2-Acetoxypropionic Acid: This is the product of hydrolysis of the starting acyl chloride. It forms if any reagent (alcohol, solvent, base) or glassware contains water.
-
Symmetrical Anhydride: Formed by the reaction of the acyl chloride with the carboxylate anion of the hydrolysis product. This is more common if the reaction is run for extended periods under conditions that promote hydrolysis.
-
Products of Reaction with Solvent/Base: If a nucleophilic solvent (e.g., an alcohol solvent that is not the intended reactant) or a nucleophilic base (e.g., DMAP in high concentration without an anhydride) is used, it can compete with the target alcohol.
Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use a non-nucleophilic, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[4] | Prevents the solvent from competing with the alcohol nucleophile. |
| Base | Use a sterically hindered, non-nucleophilic base like Pyridine or Triethylamine (TEA). | These bases are effective at scavenging HCl but are poor nucleophiles, minimizing their direct reaction with the acyl chloride.[3][6] |
| Moisture Control | Dry all glassware in an oven before use. Use anhydrous solvents and ensure the alcohol reactant is dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes the hydrolysis of the acyl chloride, which is a primary source of impurities.[6] |
Question 3: My product has lost its optical activity. How can I prevent racemization at the chiral center?
Answer: The stereocenter alpha to the carbonyl in (S)-(-)-2-Acetoxypropionyl chloride is susceptible to racemization under certain conditions, primarily through the formation of a planar ketene intermediate.[7]
Mechanistic Insight: The presence of a base can abstract the acidic alpha-proton. The resulting enolate can then eliminate the chloride ion to form a ketene. This ketene is achiral, and subsequent nucleophilic attack by the alcohol can occur from either face, leading to a racemic mixture of the final ester product.
Mitigation Strategies:
-
Choice of Base: This is the most critical factor. Avoid strong, non-hindered bases. A bulky, non-nucleophilic base like triethylamine is generally preferred as it is more likely to scavenge the proton from the protonated alcohol intermediate rather than abstracting the alpha-proton.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running the reaction at 0 °C or even lower temperatures can significantly suppress the rate of enolization and subsequent ketene formation.
-
Order of Addition: Add the acyl chloride slowly to the solution of the alcohol and the base. This ensures that the acyl chloride is immediately consumed by the more nucleophilic alcohol, minimizing its exposure time to the base, which could induce racemization.
Caption: Desired stereoretentive vs. undesired racemization pathway.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this esterification?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The carbonyl double bond reforms by eliminating the chloride ion, which is an excellent leaving group. A base is typically added to neutralize the HCl byproduct.[6][8][9]
Q2: Which catalysts are recommended for this reaction?
A2: For esterification with a highly reactive acyl chloride, a true catalyst is often unnecessary.[3] The reaction is typically promoted by the addition of a stoichiometric amount of a weak, non-nucleophilic base like pyridine or triethylamine. The primary role of this base is not catalytic but to act as a scavenger for the HCl produced, driving the reaction forward and preventing side reactions.[3][6]
Q3: How should I properly set up and monitor the reaction?
A3:
-
Setup: Use oven-dried glassware assembled under an inert atmosphere (N₂ or Ar). In a flask, dissolve your alcohol and triethylamine (or pyridine) in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath. Add the (S)-(-)-2-Acetoxypropionyl chloride dropwise via a syringe.
-
Monitoring: The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC). Spot the crude reaction mixture against your starting alcohol. The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q4: What is the standard workup and purification procedure?
A4:
-
Quenching: Once the reaction is complete (as determined by TLC), you can quench it by adding water or a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl (to remove excess amine base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride or acidic byproducts), and finally with brine (saturated NaCl solution) to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified further, most commonly by flash column chromatography on silica gel if non-volatile impurities are present.[4][10]
Experimental Protocols
Protocol 1: General Esterification Procedure
This protocol provides a robust starting point for the esterification of a primary or secondary alcohol.
-
Preparation: Under an inert atmosphere (N₂), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration relative to the alcohol) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add (S)-(-)-2-Acetoxypropionyl chloride (1.05 eq) to the stirred solution dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Mark three lanes: 'SM' for the starting alcohol, 'C' for co-spot, and 'R' for the reaction mixture.
-
Dissolve a tiny amount of your starting alcohol in the eluent for the 'SM' lane.
-
Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it in the 'R' lane.
-
Spot both the starting material and the reaction mixture on top of each other in the 'C' lane.
-
-
Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the pencil line. Let the solvent run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Analysis: The reaction is complete when the spot corresponding to the starting alcohol in the 'R' lane has disappeared. A new spot, the product, will appear (usually with a higher Rf value than the alcohol).
References
-
Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]
-
Sparkl. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
- Google Patents. (2015). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- Google Patents. (2015). US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?[Link]
-
ResearchGate. (n.d.). Catalysts used for the esterification reaction. [Link]
-
NIH. (n.d.). Preparation of Biowax Esters in Continuous Flow Conditions. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. [Link]
-
ResearchGate. (2016). How to purify esterefication product?[Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the esterification. [Link]
- Google Patents. (2017). KR20170015330A - Method for the preparation of (s)
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]
-
YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism). [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ResearchGate. (n.d.). Racemization through the ketene intermediate is a common problem associated with the use of acyl chlorides as reagents in ester (and amide) coupling reactions. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Incomplete reaction of (S)-(-)-2-Acetoxypropionyl chloride with sterically hindered alcohols
Technical Support Center: Acylation of Sterically Hindered Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of sterically hindered alcohols, specifically using (S)-(-)-2-Acetoxypropionyl chloride. Here, we provide in-depth troubleshooting, mechanistic explanations, and validated protocols to help you overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction with a sterically hindered alcohol (e.g., a tertiary alcohol) and (S)-(-)-2-Acetoxypropionyl chloride showing low to no conversion?
Answer: This is a classic challenge in synthetic chemistry. The primary reason for incomplete reaction is steric hindrance. The bulky groups surrounding the hydroxyl (-OH) group of the alcohol physically obstruct the approach of the electrophilic acyl chloride. This significantly raises the activation energy of the nucleophilic attack, slowing down or preventing the reaction under standard conditions.
Unlike primary or secondary alcohols, tertiary alcohols present a formidable steric barrier. The direct reaction is often too slow to be practical.[1]
Q2: I observe degradation of my starting material. What could be the cause?
Answer: (S)-(-)-2-Acetoxypropionyl chloride is highly reactive and susceptible to hydrolysis.[2] Any trace amounts of moisture in your solvent, reagents, or glassware will lead to the rapid decomposition of the acyl chloride into the corresponding carboxylic acid, rendering it inactive for the desired acylation. Furthermore, under certain conditions, particularly with tertiary alcohols in the presence of acid, the alcohol itself can undergo elimination to form an alkene.
Q3: Can I just increase the temperature or reaction time to drive the reaction to completion?
Answer: While tempting, this approach is often counterproductive. Increasing the temperature can accelerate side reactions, such as the decomposition of the acyl chloride and elimination reactions of the alcohol. Prolonged reaction times can also lead to the degradation of sensitive functional groups on your substrate or product. A more effective strategy involves the use of a suitable catalyst to lower the activation energy of the desired reaction pathway.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues encountered during the acylation of hindered alcohols.
Symptom: Low Yield / No Reaction
If you are experiencing low yields, it is crucial to systematically investigate the potential causes. The following flowchart illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete acylation.
Deep Dive into Solutions
-
Issue: Steric Hindrance is the primary barrier.
-
Solution: Employ a Nucleophilic Catalyst. The most effective solution is to introduce a catalyst that can form a more reactive intermediate. 4-(Dimethylamino)pyridine (DMAP) is the industry standard for this purpose.[3][4]
-
Mechanism of Action: DMAP is a hyper-nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt.[5][6] This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the sterically hindered alcohol to form the desired ester, regenerating the DMAP catalyst in the process.[5][6][7] An auxiliary, non-nucleophilic base like triethylamine (TEA) is typically required to neutralize the HCl generated during the reaction.[5]
-
Caption: Simplified mechanism of DMAP-catalyzed acylation.
-
Issue: Reagent is decomposing due to moisture.
-
Solution: Rigorous Anhydrous Technique. (S)-(-)-2-Acetoxypropionyl chloride is moisture-sensitive.[2] All experiments must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use freshly distilled, anhydrous solvents.
-
Flame-dry all glassware before use.
-
Ensure all reagents, including the alcohol and base, are anhydrous.
-
-
-
Issue: Reaction conditions are not optimized.
-
Solution: Systematic Parameter Optimization.
-
Stoichiometry: A slight excess of the acyl chloride (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.
-
Catalyst Loading: Typically, 0.05 to 0.2 equivalents of DMAP are sufficient.[3]
-
Temperature: Start at a low temperature (e.g., 0 °C) during the addition of the acyl chloride to control the initial exothermic reaction, then allow the reaction to slowly warm to room temperature. Gentle heating may be required for particularly stubborn substrates, but this should be monitored carefully.
-
-
Catalyst and Condition Comparison Table
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| None (Base only, e.g., Pyridine) | Room temp to reflux | Simple setup | Ineffective for hindered alcohols |
| DMAP / TEA | 0°C to Room Temp | Highly effective for hindered alcohols, fast reaction rates[4] | DMAP can be toxic, requires careful handling |
| 1-Methylimidazole (1-MI) / TEA | Room Temp | Efficient alternative to DMAP[8] | May be less potent than DMAP for extremely hindered cases |
| Bi(OTf)₃ | Room Temp | Powerful Lewis acid catalyst, effective with acid anhydrides[9] | Requires use of anhydride instead of acyl chloride |
Part 3: Validated Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Secondary or Tertiary Alcohol
This protocol provides a robust starting point for the acylation of a sterically demanding alcohol.
Materials:
-
Sterically Hindered Alcohol (1.0 eq)
-
(S)-(-)-2-Acetoxypropionyl chloride (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the sterically hindered alcohol (1.0 eq), DMAP (0.1 eq), and TEA (1.5 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the reagents.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add (S)-(-)-2-Acetoxypropionyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by Analytical Techniques
Accurate monitoring is key to understanding reaction kinetics and endpoint.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method. Co-spot the starting alcohol and the reaction mixture on the same plate to visualize the consumption of starting material and the appearance of a new, typically less polar, product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic analysis, aliquots can be taken from the reaction mixture, quenched, and analyzed by ¹H NMR. The appearance of new signals corresponding to the ester product and the disappearance of the alcohol's carbinol proton signal can be quantified.[11][12]
-
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can provide real-time monitoring of the reaction mixture, allowing for the direct observation of starting materials, intermediates, and products.
References
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available at: [Link]
-
The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. Available at: [Link]
-
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. Available at: [Link]
-
Acylation of Alcohols and Amines. Thieme Chemistry. Available at: [Link]
-
Tertiary alcohol esterification? Reddit. Available at: [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. ResearchGate. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. D-Scholarship@Pitt. Available at: [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. ACS Publications. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Removal of triethylamine hydrochloride from (S)-(-)-2-acetoxypropionyl chloride reactions
Technical Support Center: Purification & Handling of (S)-(-)-2-Acetoxypropionyl Chloride
Ticket ID: #TEA-REM-001 Status: Open Subject: Removal of Triethylamine Hydrochloride (TEA·HCl) from Acid Chloride Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty removing triethylamine hydrochloride (TEA·HCl) from a reaction mixture involving (S)-(-)-2-acetoxypropionyl chloride.[1][2] This is a common but critical challenge. Because your target compound (the acid chloride) is highly moisture-sensitive and prone to racemization, standard aqueous workups are strictly prohibited .
The removal strategy must rely on solubility differentiation and thermal management .[2] The guide below details the physicochemical properties driving the separation and provides validated protocols for purification.
Part 1: The Solubility Physics (Root Cause Analysis)
To remove TEA·HCl effectively, you must exploit the "Solubility Gap."[1] TEA·HCl is an ionic salt; your acid chloride is a non-polar organic liquid.
Data Table 1: Solubility Profile of TEA·HCl vs. (S)-(-)-2-Acetoxypropionyl Chloride [2]
| Solvent System | TEA·HCl Solubility | Acid Chloride Solubility | Suitability for Separation |
| Dichloromethane (DCM) | Moderate/Soluble | Soluble | POOR (Salt remains in solution) |
| Chloroform | Soluble | Soluble | POOR (No separation) |
| Tetrahydrofuran (THF) | Insoluble (<1 mg/mL) | Soluble | GOOD (Precipitation occurs) |
| Toluene | Insoluble | Soluble | EXCELLENT (Ideal anti-solvent) |
| Diethyl Ether / Hexane | Insoluble | Soluble | EXCELLENT (Strong precipitation) |
| Water | Very Soluble | Reacts Violently | FORBIDDEN (Hydrolysis risk) |
Technical Insight: Many researchers run acylation reactions in DCM. However, TEA·HCl is partially soluble in DCM, leading to "leaking" of the salt into the filtrate. You must perform a solvent swap to a non-polar system (Toluene or Heptane) to force complete precipitation [1].
Part 2: Validated Removal Protocols
Method A: The Solvent Swap & Inert Filtration (Recommended)
Use this method if your product is heat-sensitive or if you are cleaning up a downstream coupling reaction.
Workflow Diagram:
Figure 1: Solvent exchange workflow to force TEA·HCl precipitation.
Step-by-Step Protocol:
-
Evaporation: Remove the polar reaction solvent (e.g., DCM) under reduced pressure. Crucial: Keep the bath temperature below 30°C to prevent racemization.
-
Re-solvation: Redissolve the oily residue in dry Toluene or a mixture of Diethyl Ether/Hexane (1:1) .
-
Why? TEA·HCl has near-zero solubility in these solvents, forcing it to crystallize out as a white solid.[3]
-
-
Aging: Cool the mixture to 0°C and stir for 30 minutes. This promotes crystal growth and prevents the salt from forming a "gel" that clogs filters.
-
Filtration: Filter the suspension through a sintered glass frit (porosity M) or a pad of dry Celite under an inert atmosphere (Nitrogen/Argon).
-
Note: Do not use paper filters in open air; the acid chloride will hydrolyze from atmospheric moisture.
-
-
Wash: Wash the filter cake with cold, dry toluene. Combine filtrates.
Method B: Vacuum Distillation (The Gold Standard)
Use this method if you synthesized the acid chloride itself and require high purity (>98%).
(S)-(-)-2-acetoxypropionyl chloride is volatile, whereas TEA·HCl is a non-volatile salt (MP > 250°C). Distillation provides the cleanest separation.
-
Setup: Short-path distillation apparatus with a vacuum trap.
-
Conditions:
-
Vacuum: < 5 mmHg (High vacuum is essential to lower boiling point).
-
Boiling Point: Expect the product to distill at approximately 50–55°C at 5 mmHg [2].
-
-
Execution: Gently heat the flask. The acid chloride will distill over as a clear liquid. The TEA·HCl will remain in the pot as a solid residue.[1]
Part 3: Troubleshooting & FAQs
Q1: Why is my optical rotation lower than the literature value? (Racemization Issue)
Diagnosis: You likely exposed the compound to excess base (TEA) and heat simultaneously. Mechanism: (S)-(-)-2-acetoxypropionyl chloride has an acidic proton at the chiral center (alpha-position). In the presence of TEA, it can undergo deprotonation to form a ketene intermediate or enolate, destroying the chirality.
Figure 2: Pathway of base-catalyzed racemization.
Corrective Action:
-
Always add TEA slowly at low temperatures (0°C to -10°C).
-
Use exactly 1.0–1.1 equivalents of base; avoid large excesses.
-
Perform the filtration/workup immediately; do not let the mixture sit with TEA·HCl overnight [3].
Q2: The filter cake is clogging immediately. What do I do?
Root Cause: TEA·HCl is hygroscopic.[4] If it absorbs moisture from the air, it becomes a sticky gel. Alternatively, rapid precipitation creates "fines" (micro-crystals) that block pores. Solution:
-
Add Celite: Mix dry Celite (diatomaceous earth) into your reaction mixture before filtration. This adds bulk and porosity to the cake.
-
Schlenk Technique: Ensure the filtration is done under a positive pressure of nitrogen.
-
Crystal Growth: If possible, cool the toluene mixture slowly to grow larger crystals before filtering.
Q3: Can I use water to wash out the salt?
Strictly NO. (S)-(-)-2-acetoxypropionyl chloride reacts vigorously with water to form acetic acid, lactic acid, and HCl gas. Even a "quick" wash will degrade your product and lower the enantiomeric excess (ee) via acid-catalyzed racemization mechanisms.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solubility of hydrochloride salts in organic solvents).
-
ChemicalBook. (n.d.). (S)-(-)-2-Acetoxypropionyl chloride Properties and Boiling Point Data. Retrieved from ChemicalBook Database.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of alpha-racemization in acid chlorides).
Sources
Technical Support Center: Accurate Enantiomeric Excess Determination with (S)-(-)-2-Acetoxypropionyl Chloride
Welcome to the technical support center for the accurate determination of enantiomeric excess (e.e.) using (S)-(-)-2-acetoxypropionyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile chiral derivatizing agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your results with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of (S)-(-)-2-acetoxypropionyl chloride for determining enantiomeric excess.
Q1: What is (S)-(-)-2-acetoxypropionyl chloride and why is it used for e.e. determination?
A1: (S)-(-)-2-Acetoxypropionyl chloride is a chiral derivatizing agent (CDA).[1] It is an enantiomerically pure compound used to react with a mixture of enantiomers (e.g., of an alcohol or amine) to form a mixture of diastereomers.[2][3] Since diastereomers have different physical properties, their corresponding signals can be resolved and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][5] This allows for the determination of the original enantiomeric ratio of the analyte.
Q2: What types of analytes are suitable for derivatization with (S)-(-)-2-acetoxypropionyl chloride?
A2: This reagent is primarily used for the derivatization of chiral alcohols and amines.[6] The acyl chloride group reacts readily with the nucleophilic hydroxyl or amino groups to form stable diastereomeric esters or amides, respectively.
Q3: What is the fundamental principle behind using a chiral derivatizing agent for e.e. determination by NMR?
A3: Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra.[7] By reacting the enantiomeric mixture with a single enantiomer of a CDA like (S)-(-)-2-acetoxypropionyl chloride, you convert the enantiomers into diastereomers.[8][9] These newly formed diastereomers are no longer mirror images and possess distinct chemical environments. This distinction leads to different chemical shifts (anisochronism) in their NMR spectra, allowing for the individual signals to be integrated and the ratio of the diastereomers—and thus the e.e. of the original analyte—to be calculated.[10]
Q4: Can (S)-(-)-2-acetoxypropionyl chloride itself cause racemization of my analyte?
A4: A key advantage of many acyl chloride-based CDAs is the reduced risk of racemization at the analyte's stereocenter during the derivatization reaction. The reaction conditions are typically mild, and the mechanism does not involve the cleavage of bonds at the stereogenic center of the analyte. However, it is crucial to employ appropriate reaction conditions, such as using a non-nucleophilic base, to prevent any potential side reactions.
Q5: How do I calculate the enantiomeric excess from the NMR spectrum of the diastereomers?
A5: After obtaining a well-resolved NMR spectrum, identify the distinct signals corresponding to each diastereomer. Integrate these signals accurately. The enantiomeric excess (% e.e.) is calculated using the following formula:
% e.e. = |(Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer)| * 100
II. Troubleshooting and Optimization Guides
This section provides detailed solutions to specific problems that may arise during your experimental workflow.
Troubleshooting Guide 1: Poor Resolution of Diastereomeric Signals in NMR
Problem: The NMR signals of the two diastereomers are overlapping, making accurate integration and e.e. determination impossible.[11]
Possible Causes & Solutions:
-
Insufficient Magnetic Field Strength: Higher field NMR spectrometers (e.g., 500 MHz or greater) provide better signal dispersion. If available, re-acquire the spectrum on a higher field instrument.
-
Choice of NMR Solvent: The chemical shifts of the diastereomers can be sensitive to the solvent. If the signals overlap in a common solvent like CDCl₃, try acquiring the spectrum in a different deuterated solvent such as benzene-d₆, acetone-d₆, or acetonitrile-d₃.[11] The aromatic solvent-induced shifts in benzene-d₆ can be particularly effective in resolving overlapping peaks.
-
Suboptimal Shimming: Poor shimming of the NMR magnet can lead to broad peaks, which can obscure the separation between closely spaced signals.[11] Ensure the instrument is properly shimmed before acquiring your data.
-
Analyte Concentration: Very high sample concentrations can lead to peak broadening due to intermolecular interactions.[11] Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio. Optimize the concentration to obtain sharp, well-defined peaks.
Experimental Protocol: Solvent Screening for Improved Diastereomeric Resolution
-
Prepare your derivatized sample as per the standard protocol.
-
After workup, dissolve a small portion of the purified diastereomeric mixture in CDCl₃ and acquire a ¹H NMR spectrum.
-
If resolution is poor, carefully remove the CDCl₃ under a gentle stream of nitrogen.
-
Redissolve the same sample in benzene-d₆ and re-acquire the ¹H NMR spectrum.
-
Compare the spectra to identify the solvent that provides the best separation of the diagnostic diastereomeric signals.
Troubleshooting Guide 2: Incomplete Derivatization Reaction
Problem: The NMR spectrum shows the presence of unreacted starting material (the chiral alcohol or amine) alongside the diastereomeric products.
Possible Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
(S)-(-)-2-acetoxypropionyl chloride Quality: The acyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive. Use a fresh bottle or a properly stored aliquot of the reagent.
-
Stoichiometry: Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) of (S)-(-)-2-acetoxypropionyl chloride relative to your chiral analyte. This helps to drive the reaction to completion.
-
-
Insufficient Reaction Time or Temperature:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or a rapid NMR spectrum of an aliquot to determine the point of completion.
-
Most derivatizations with acyl chlorides are rapid at room temperature. However, for sterically hindered alcohols or amines, gentle heating (e.g., 40-50 °C) may be necessary.
-
-
Inadequate Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct of the reaction.[12] Ensure the base is pure and added in sufficient quantity (at least one equivalent).
Diagram: Experimental Workflow for Derivatization
Caption: Workflow for chiral derivatization and analysis.
Troubleshooting Guide 3: Inaccurate Integration and e.e. Values
Problem: The calculated e.e. value is not reproducible or does not match the expected value.
Possible Causes & Solutions:
-
Kinetic Resolution: If the reaction is not allowed to proceed to completion, one enantiomer may react faster than the other, leading to an inaccurate representation of the initial enantiomeric ratio.[9][13] Always ensure the reaction has gone to completion.
-
Signal Overlap with Impurities: Residual solvents or other impurities can have signals that overlap with the diastereomeric peaks, leading to integration errors.[11] Ensure your purified sample is free of significant impurities.
-
Poor Signal-to-Noise Ratio: If the signals are weak, the baseline noise can interfere with accurate integration. Increase the number of scans during NMR acquisition to improve the signal-to-noise ratio.
-
NMR Processing Parameters: Incorrect phasing or baseline correction of the NMR spectrum can significantly affect the accuracy of the integration. Carefully process the spectrum to ensure a flat baseline and correct phasing of all peaks.
-
Saturated NMR Detector: If your sample is too concentrated, the intense signals can saturate the NMR detector, leading to non-linear responses and inaccurate integrations.[14] Dilute the sample or reduce the receiver gain if you suspect detector saturation.
Table 1: Summary of Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Signal Resolution | Overlapping diastereomer peaks | Use a higher field NMR; screen different NMR solvents (e.g., benzene-d₆); ensure proper shimming. |
| Incomplete Reaction | Impure reagents; incorrect stoichiometry | Use fresh, anhydrous reagents; use a slight excess of the CDA; monitor reaction to completion. |
| Inaccurate Integration | Kinetic resolution; signal overlap | Drive the reaction to completion; ensure high sample purity; optimize NMR acquisition and processing parameters. |
| Broad NMR Peaks | Poor shimming; high concentration | Re-shim the instrument; optimize sample concentration.[11] |
III. The Chemistry Behind the Method
Understanding the reaction mechanism is key to troubleshooting and optimizing your experiments. The derivatization of a chiral alcohol with (S)-(-)-2-acetoxypropionyl chloride is a nucleophilic acyl substitution reaction. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and deprotonation by the base yields the diastereomeric ester.
Caption: Formation of diastereomers from enantiomers.
By using an enantiomerically pure derivatizing agent, you create a diastereomeric relationship between the products, which is the cornerstone of this analytical method.
This technical guide provides a foundation for accurately determining enantiomeric excess using (S)-(-)-2-acetoxypropionyl chloride. By understanding the principles and potential pitfalls, you can approach your experiments with greater confidence and achieve reliable, reproducible results.
IV. References
Sources
- 1. Chiral_derivitizing_agent [chemeurope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. scispace.com [scispace.com]
- 8. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Validation & Comparative
Comparative Guide: (S)-(-)-2-Acetoxypropionyl Chloride vs. Mosher's Acid for NMR Analysis
Executive Summary
In chiral analysis, the determination of enantiomeric excess (ee) and absolute configuration is a critical bottleneck. While Mosher's Acid (MTPA) remains the "gold standard" for ab initio determination of absolute configuration due to its predictable magnetic anisotropy, it is often overkill—and over-budget—for routine ee% monitoring.
(S)-(-)-2-Acetoxypropionyl chloride (S-APC) , a derivative of L-lactic acid, offers a high-performance, cost-effective alternative. It excels in analyzing sterically hindered substrates where Mosher's reagent often fails due to bulk, and it provides distinct diagnostic signals in
The Verdict: Use Mosher's Acid when you have an unknown stereocenter and need to assign absolute configuration (
Mechanistic Foundations
Both reagents operate on the principle of Chiral Derivatization . By reacting a mixture of enantiomers (Substrate
The Mosher Model (MTPA)
Mosher's method relies on the Dale-Mosher Model . The
-
Mechanism: The phenyl ring creates a strong magnetic shielding cone. In the preferred conformation, this cone shields protons on one side of the chiral center while deshielding the other.
-
Result: By comparing the
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) of protons in the substrate, one can mathematically deduce the absolute configuration.[2][3][4]
The S-APC Model
(S)-(-)-2-Acetoxypropionyl chloride (O-Acetyl-L-lactyl chloride) relies on a different mechanism.
-
Mechanism: It lacks the massive aromatic shielding cone of MTPA. Instead, discrimination arises from the conformational rigidity introduced by the acetoxy group and the proximity of the chiral center to the carbonyl.
-
Result: The diagnostic signal is the methyl doublet of the lactic acid moiety. In the resulting diastereomers, these methyl groups reside in slightly different magnetic environments, typically splitting by
ppm in NMR.
Comparative Analysis
Performance Metrics
| Feature | Mosher's Acid (MTPA-Cl) | (S)-(-)-2-Acetoxypropionyl Cl (S-APC) |
| Primary Utility | Absolute Configuration Assignment + ee% | Enantiomeric Excess (ee%) Determination |
| NMR Probe | ||
| Resolution ( | High (up to 0.5 ppm via Phenyl shielding) | Moderate (0.05–0.2 ppm via Methyl shift) |
| Steric Sensitivity | High (Bulky Phenyl/CF3 groups) | Low (Compact Aliphatic structure) |
| Reactivity | Moderate (Slow with hindered alcohols) | High (Fast acylation) |
| Cost Efficiency | Low ( | High ($) - Derived from Lactic Acid |
| Stability | Very High (Resistant to racemization) | Moderate (Risk of elimination if overheated) |
The Fluorine Advantage vs. The Methyl Diagnostic[7]
-
Mosher's (
): The group appears as a clean singlet in NMR.[5] Since most organic molecules lack fluorine, this region is background-free. Integrating two singlets to find ee% is trivial and highly accurate. -
S-APC (
): You must rely on the methyl doublet at ppm. This region in NMR is often crowded with alkyl chain signals from the substrate, potentially requiring 2D NMR (HSQC) or higher field strength (600 MHz+) for accurate integration.
Steric Hindrance
For tertiary alcohols or hindered secondary amines, MTPA-Cl often fails to couple quantitatively due to the steric bulk of the
Decision Logic & Workflows
Selection Strategy
Use the following logic flow to select the appropriate reagent for your analysis.
Figure 1: Decision Matrix for selecting between Mosher's Acid and S-APC based on analytical goals and substrate constraints.
Experimental Protocols
General Precautions
-
Moisture Sensitivity: Both acid chlorides hydrolyze rapidly. All glassware must be oven-dried. Use anhydrous solvents (DCM or Pyridine) over molecular sieves.
-
Racemization Warning (S-APC): S-APC has a proton
to the carbonyl. Avoid excessive heating ( C) or highly basic conditions for prolonged periods, which can cause racemization of the reagent itself.
Protocol A: Mosher's Method (Standard)
Best for: Absolute Configuration,
-
Preparation: In a 1-dram vial, dissolve the substrate (alcohol/amine, 10 mg, 1.0 eq) in anhydrous
(0.5 mL). -
Base: Add anhydrous Pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Addition: Add (R)-(-)-MTPA-Cl (1.2 eq) dropwise. Note: (R)-chloride yields the (S)-ester.[4]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.
-
Quench: Add saturated
(1 mL). Extract with . -
Analysis: Dry organic layer over
, filter, and concentrate. Analyze crude via NMR (relaxation delay for accurate integration).
Protocol B: S-APC Method (High-Throughput)
Best for: Routine ee%, Hindered Substrates.
-
Preparation: Dissolve substrate (10 mg, 1.0 eq) in anhydrous
(0.5 mL). -
Base: Add dry Pyridine (2.0 eq). Avoid DMAP if possible to minimize racemization risk, or use very sparingly.
-
Addition: Add (S)-(-)-2-Acetoxypropionyl chloride (1.2 eq) slowly at 0°C (Ice bath).
-
Reaction: Allow to warm to room temperature naturally. Stir for 1 hour. (Reaction is typically faster than MTPA).
-
Workup: Quench with dilute
(1M) to remove pyridine, then wash with brine. -
Analysis: Analyze via
NMR. Focus on the region 1.0–2.0 ppm. Look for the splitting of the doublet signal corresponding to the lactate methyl group.
References
-
Dale, J. A., & Mosher, H. S. (1973).[5] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[5] Link -
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991).[5] High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.[5] Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][6][4][5][7] Chemical Reviews, 104(1), 17–118. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][6][3] Nature Protocols, 2, 2451–2458. Link
Sources
- 1. Buy (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. individual.utoronto.ca [individual.utoronto.ca]
A Comparative Guide to the Accurate Determination of Enantiomeric Excess with (S)-(-)-2-Acetoxypropionyl Chloride
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The choice of a chiral derivatizing agent (CDA) is pivotal to the accuracy of this analysis. This guide provides an in-depth comparison of (S)-(-)-2-Acetoxypropionyl chloride, offering a scientifically grounded perspective for researchers and drug development professionals on its performance against other common agents.
The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being nonsuperimposable mirror images, possess identical physical properties in an achiral environment, which makes their direct quantification by common analytical techniques like NMR or standard HPLC challenging. The core strategy to overcome this is to introduce a second chiral center, converting the enantiomeric pair into a pair of diastereomers.[1][2] These diastereomers have distinct physical properties and, crucially, different spectroscopic signatures that can be resolved and quantified.[1]
A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts covalently with the chiral analyte.[1][3] This reaction creates a new molecule containing two chiral centers—one from the analyte and one from the CDA. The resulting diastereomers can then be distinguished and their relative concentrations determined, allowing for the calculation of the original sample's enantiomeric excess.
Profiling the Reagent: (S)-(-)-2-Acetoxypropionyl Chloride
(S)-(-)-2-Acetoxypropionyl chloride is a versatile chiral derivatizing agent used in organic synthesis, particularly for chiral pharmaceuticals.[4] It readily reacts with nucleophilic functional groups such as alcohols and amines to form stable diastereomeric esters and amides, respectively.[4]
Key Structural Features and Properties:
-
Chiral Center: The stereogenic center at the C2 position is key to its function as a CDA.[5]
-
Reactive Group: The acyl chloride (-COCl) is a highly reactive group that facilitates efficient derivatization of alcohols and amines.[5]
-
Moisture Sensitivity: As an acyl chloride, it is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[6] Proper handling and storage under inert conditions are critical for maintaining its purity and reactivity.[6][7]
The fundamental reaction involves the nucleophilic attack of the analyte's alcohol or amine group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a new ester or amide bond.
Caption: Reaction of a chiral analyte with (S)-(-)-2-Acetoxypropionyl chloride.
Comparative Analysis: Performance Against Other CDAs
The efficacy of a CDA is judged on several factors, including reaction efficiency, the degree of separation of the diastereomeric signals in the chosen analytical method, and the absence of side reactions like racemization. The most common alternative is Mosher's acid chloride (MTPA-Cl).
| Feature | (S)-(-)-2-Acetoxypropionyl Chloride | Mosher's Acid Chloride (MTPA-Cl) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers. | Covalent derivatization to form diastereomers. | Direct separation on a chiral stationary phase. |
| Analysis Method | Primarily ¹H NMR, GC. | Primarily ¹H NMR, ¹⁹F NMR. | HPLC, GC. |
| Signal Dispersion | Good separation of proton signals adjacent to the new ester/amide bond. | Excellent signal dispersion due to the anisotropic effect of the phenyl ring and the presence of the -CF₃ group. | Baseline separation of enantiomer peaks. |
| Racemization Risk | Low risk due to the absence of an α-hydrogen to the carbonyl group. | No risk of racemization for the same reason.[2] | Not applicable. |
| Versatility | Effective for primary and secondary alcohols and amines.[4] | Broadly applicable to alcohols and amines.[2][8] | Requires method development for each analyte.[8] |
| Cost | Generally more cost-effective. | More expensive. | High initial column cost and solvent consumption. |
| Ease of Use | Straightforward reaction protocol. | Well-established and widely documented protocols.[8] | Can require extensive method development.[8] |
| Absolute Configuration | Not typically used for this purpose. | Can be used to determine absolute configuration (Advanced Mosher's analysis).[8][9] | Requires a standard of known configuration.[8] |
Some studies in the 1980s on insect pheromones suggested that (S)-(-)-2-Acetoxypropionyl chloride provided superior resolution in gas chromatography (GC) for separating certain diastereomeric esters compared to Mosher's acid.[5]
Experimental Workflow and Protocol
Achieving accurate and reproducible results hinges on a meticulous experimental protocol. The following workflow is a self-validating system designed to minimize common errors.
Caption: Workflow for ee determination using a chiral derivatizing agent.
Detailed Protocol for NMR Analysis
This protocol describes the derivatization of a chiral secondary alcohol for ¹H NMR analysis.
Materials:
-
Chiral alcohol (approx. 5-10 mg)
-
(S)-(-)-2-Acetoxypropionyl chloride (1.2 equivalents)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
NMR tube and cap
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Preparation: In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 eq) in approximately 0.6 mL of anhydrous CDCl₃.
-
Addition of Base: Add a catalytic amount of anhydrous pyridine or DMAP. The base acts as a nucleophilic catalyst and scavenges the HCl byproduct.
-
Addition of CDA: Add (S)-(-)-2-Acetoxypropionyl chloride (1.2 eq) to the solution. A slight excess of the CDA ensures the complete conversion of the analyte.
-
Reaction: Cap the NMR tube, mix thoroughly, and allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction by observing the disappearance of the alcohol's carbinol proton signal in a quick ¹H NMR scan.
-
Analysis: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum.
-
Data Processing:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the stereocenter of the original analyte are often the best candidates.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration_major - Integration_minor| / (Integration_major + Integration_minor)] * 100
-
Trustworthiness and Self-Validation:
-
Purity of CDA: The enantiomeric purity of the (S)-(-)-2-Acetoxypropionyl chloride should be >95% to ensure accuracy.[5] The reagent is moisture-sensitive; if it has hydrolyzed, it can be repurified by refluxing with acetyl chloride followed by distillation.[6]
-
Complete Reaction: It is crucial that the derivatization reaction goes to completion. Incomplete reaction can lead to inaccurate ee values due to potential kinetic resolution, where one enantiomer reacts faster than the other. Using a slight excess of the CDA and monitoring the reaction helps mitigate this.
-
Control Experiment: For validation, it is best practice to derivatize a racemic mixture of the analyte under the same conditions to confirm signal separation and establish the integration baseline.
Conclusion and Recommendations
(S)-(-)-2-Acetoxypropionyl chloride is a reliable and cost-effective chiral derivatizing agent for the determination of enantiomeric excess in chiral alcohols and amines. While Mosher's acid may offer superior signal dispersion in some NMR applications, (S)-(-)-2-Acetoxypropionyl chloride can provide excellent resolution, particularly in GC analysis.
Recommendations for Selection:
-
For routine ee determination by ¹H NMR or GC where cost is a consideration: (S)-(-)-2-Acetoxypropionyl chloride is an excellent choice.
-
When determination of absolute configuration is also required: The Advanced Mosher's method is the more appropriate technique.
-
For complex mixtures or when high-throughput analysis is needed: Chiral chromatography (HPLC or GC) may be more efficient, though it requires more extensive method development.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, the nature of the analyte, and the analytical instrumentation available. By following a robust and validated protocol, researchers can confidently and accurately determine enantiomeric excess, a critical parameter in the development of chiral molecules.
References
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Wikipedia. Chiral derivatizing agent.[Link]
-
PubMed. Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement.[Link]
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A Senior Application Scientist's Guide to Validating a Novel Chiral Resolution Method Using (S)-(-)-2-Acetoxypropionyl Chloride
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This guide introduces and validates a novel, indirect chiral resolution method employing (S)-(-)-2-Acetoxypropionyl chloride as a chiral derivatizing agent (CDA). We present a comprehensive validation of this method in accordance with international guidelines, and provide a comparative analysis against established techniques, namely direct chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization. The data herein demonstrates the robustness, accuracy, and efficiency of this new method, offering a valuable alternative for the chiral resolution of racemic compounds bearing primary and secondary amine functionalities.
Introduction: The Imperative of Chiral Purity in Pharmaceutical Sciences
Chirality is a fundamental property of many drug molecules, with a significant percentage of pharmaceuticals being chiral compounds.[2] The spatial arrangement of atoms in enantiomers can lead to profound differences in their interactions with the chiral environment of the human body, such as enzymes and receptors.[1] Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[] Regulatory bodies worldwide, therefore, mandate the development of enantiopure drugs to ensure safety and efficacy.[1]
This necessity drives the continuous search for reliable and efficient methods for chiral resolution—the process of separating a racemic mixture into its constituent enantiomers.[4] Traditional methods like diastereomeric salt crystallization can be laborious and are not universally applicable.[4] Direct chiral chromatography, while powerful, can be expensive, and the development of a suitable chiral stationary phase (CSP) for a new compound can be time-consuming.[5][6]
Indirect methods, which involve the conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), offer a compelling alternative.[7] The resulting diastereomers can then be separated using standard, achiral chromatographic techniques.[8] This guide focuses on the validation of a new indirect method utilizing (S)-(-)-2-Acetoxypropionyl chloride, a promising CDA for the resolution of chiral amines.
The New Method: Mechanism of Action of (S)-(-)-2-Acetoxypropionyl Chloride
The core of this novel method lies in the reaction of a racemic amine with the enantiomerically pure (S)-(-)-2-Acetoxypropionyl chloride. This reaction forms a pair of diastereomeric amides, which, unlike the original enantiomers, possess different physicochemical properties. These differences allow for their separation and quantification using standard achiral chromatography.
The causality behind this experimental choice is twofold:
-
Creation of Diastereomers: The reaction converts the inseparable enantiomeric pair into a separable diastereomeric pair.
-
Introduction of a Chromophore: The derivatizing agent introduces a carbonyl group, which acts as a chromophore, facilitating UV detection during chromatographic analysis.
Below is a diagram illustrating the derivatization reaction:
Caption: Derivatization of a racemic amine with (S)-(-)-2-Acetoxypropionyl chloride to form diastereomers.
Method Validation: A Rigorous Approach
To establish the trustworthiness and scientific validity of this new method, a comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[9][10][11] The validation protocol was designed to be a self-validating system, ensuring the reliability of the generated data.[9]
Experimental Protocols
3.1.1. Derivatization Protocol
-
Sample Preparation: A solution of the racemic amine (e.g., 1-phenylethylamine) is prepared in a suitable aprotic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Reagent Addition: To 1 mL of the amine solution, 1.2 equivalents of (S)-(-)-2-Acetoxypropionyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine) are added. The excess of the acylating agent ensures complete derivatization.
-
Reaction: The mixture is stirred at room temperature for 30 minutes.
-
Quenching: The reaction is quenched by the addition of 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Sample for Analysis: The solvent is evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis.
3.1.2. HPLC Analysis Protocol
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Achiral C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the chiral resolution method.
Validation Parameters and Results
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, following ICH guidelines.[12][13][14]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution of diastereomers (Rs > 1.5) | Achieved (Rs = 2.1) |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 |
| Range | 80-120% of the target concentration[15] | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters | Robust |
Comparative Analysis: How Does the New Method Stack Up?
To provide a clear perspective on the utility of this new method, we compared its performance against two widely used alternatives: direct chiral HPLC and diastereomeric salt crystallization.
| Feature | New Method (Derivatization + Achiral HPLC) | Direct Chiral HPLC | Diastereomeric Salt Crystallization |
| Principle | Formation of diastereomers | Differential interaction with a chiral stationary phase | Formation and separation of diastereomeric salts |
| Applicability | Racemic compounds with primary/secondary amines | Broad, but requires specific CSP development | Racemic compounds that form salts |
| Analysis Time | ~ 1-2 hours (including derivatization) | ~ 30-60 minutes per sample | Days to weeks |
| Cost | Moderate (reagents and standard HPLC) | High (chiral columns are expensive) | Low to moderate (solvents and resolving agents) |
| Resolution | Excellent | Good to Excellent | Variable, dependent on solubility differences |
| Quantitative Accuracy | High | High | Can be lower due to co-precipitation |
| Method Development | Relatively straightforward | Can be complex and time-consuming | Highly empirical and often challenging |
Discussion: Field-Proven Insights and Causality
The validation data and comparative analysis highlight the significant advantages of the new chiral resolution method using (S)-(-)-2-Acetoxypropionyl chloride.
-
Expertise & Experience: The choice of an acyl chloride as the derivatizing agent is deliberate. Acyl chlorides are highly reactive, ensuring a rapid and complete derivatization reaction at room temperature. This minimizes the risk of side reactions and racemization, which are critical considerations in chiral analysis. The use of a standard C18 column makes the method highly accessible, as this is the most common type of column in analytical laboratories.
-
Trustworthiness: The method's high accuracy and precision, as demonstrated by the validation results, instill confidence in its reliability for routine quality control and research applications. The robustness of the method ensures that minor, unavoidable variations in experimental conditions will not significantly impact the results, a crucial factor in a regulated environment.
Conclusion: A Valuable Addition to the Chiral Resolution Toolbox
The validated chiral resolution method using (S)-(-)-2-Acetoxypropionyl chloride offers a robust, accurate, and efficient alternative for the determination of enantiomeric purity of chiral amines. Its straightforward method development, reliance on standard analytical instrumentation, and excellent performance make it a valuable tool for researchers, scientists, and drug development professionals. This guide provides the necessary framework for the implementation and validation of this method, contributing to the advancement of reliable chiral analysis in the pharmaceutical industry.
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Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of ( S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL, 100(1), 65–73. [Link]
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Reitti, M., et al. (2016). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLOS ONE, 11(4), e0153255. [Link]
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Seco, J. M., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4299. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Li, Z., et al. (2015). 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Organic Letters, 17(21), 5344–5347. [Link]
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Pescitelli, G., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(11), 1774-1782. [Link]
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A Comparative Guide to (S)-(-)- and (R)-(+)-2-Acetoxypropionyl Chloride for Enantiomeric Analysis
In the landscape of pharmaceutical development and stereoselective synthesis, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Chiral derivatizing agents (CDAs) are indispensable tools in this endeavor, converting indistinguishable enantiomers into diastereomers with distinct physicochemical properties, thereby enabling their separation and quantification by standard chromatographic techniques.[1][2]
This guide provides an in-depth, objective comparison of two potent and structurally similar CDAs: (S)-(-)-2-Acetoxypropionyl chloride and its enantiomer, (R)-(+)-2-Acetoxypropionyl chloride. We will delve into their mechanisms of action, comparative performance in a practical application, and provide field-proven insights to guide researchers, scientists, and drug development professionals in their analytical choices.
Introduction to 2-Acetoxypropionyl Chloride as a Chiral Derivatizing Agent
(S)-(-)- and (R)-(+)-2-Acetoxypropionyl chloride, derived from L- and D-lactic acid respectively, are highly reactive acylating agents. They are employed to resolve racemic mixtures of chiral alcohols and amines by forming stable diastereomeric esters and amides.[3] The key to their utility lies in the creation of a new stereocenter whose interaction with the original chiral center of the analyte leads to compounds that can be separated on achiral stationary phases.[4][5]
Historically, reagents like Mosher's acid (MTPA) have been the gold standard.[6] However, 2-acetoxypropionyl chloride often provides superior resolution in gas chromatography (GC) for certain analytes and presents a valuable alternative. Its smaller size can lead to more volatile derivatives, which is advantageous for GC analysis.
Table 1: Physicochemical Properties of (S)-(-)- and (R)-(+)-2-Acetoxypropionyl Chloride
| Property | (S)-(-)-2-Acetoxypropionyl Chloride | (R)-(+)-2-Acetoxypropionyl Chloride |
| CAS Number | 36394-75-9 | 53636-19-4 |
| Molecular Formula | C₅H₇ClO₃ | C₅H₇ClO₃ |
| Molecular Weight | 150.56 g/mol | 150.56 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 50 °C at 5 mmHg | 53 °C at 11 mmHg |
| Density | ~1.189 g/mL at 25 °C | ~1.19 g/cm³ at 20°C |
| Optical Rotation | [α]20/D ≈ -31° (c=4 in chloroform) | [α]20/D ≈ +31° (c=4 in chloroform) |
Data compiled from multiple sources.
Mechanism of Action: From Enantiomers to Separable Diastereomers
The fundamental principle behind using these reagents is the conversion of a pair of enantiomers into a pair of diastereomers. The acyl chloride group is highly electrophilic and readily reacts with nucleophilic groups like the hydroxyl (-OH) of an alcohol or the amino (-NH₂) of an amine. This reaction, an acylation, forms a covalent bond between the CDA and the analyte.
Consider a racemic secondary alcohol, (R/S)-Analyte-OH.
-
Reaction with (S)-CDA yields two diastereomers: (R)-Analyte-(S)-CDA and (S)-Analyte-(S)-CDA .
-
Reaction with (R)-CDA also yields two diastereomers: (R)-Analyte-(R)-CDA and (S)-Analyte-(R)-CDA .
These newly formed diastereomers have different three-dimensional structures, and consequently, different physical properties, including their interaction with chromatographic stationary phases. This allows for their separation using standard achiral GC or HPLC columns.[4]
Head-to-Head Comparison: Analysis of Racemic 1-Phenylethanol
To objectively compare the performance of (S)-(-) and (R)-(+)-2-acetoxypropionyl chloride, we present a representative experimental workflow for the derivatization and subsequent GC-MS analysis of a model racemic secondary alcohol, 1-phenylethanol.
Experimental Protocol: Derivatization of (R/S)-1-Phenylethanol
This protocol is designed as a self-validating system. By derivatizing the same racemic analyte with both the (S)- and (R)-CDAs, the resulting chromatograms should show a reversal in the elution order of the diastereomeric peaks, confirming the success of the derivatization and the chiral integrity of the reagents.
Materials:
-
(R/S)-1-Phenylethanol
-
(S)-(-)-2-Acetoxypropionyl chloride (≥97% purity)
-
(R)-(+)-2-Acetoxypropionyl chloride (≥97% purity)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate for injection
Procedure:
-
Reaction Setup: In two separate, dry 2 mL vials, dissolve 10 mg of (R/S)-1-phenylethanol in 0.5 mL of anhydrous DCM. Add 1.2 equivalents of anhydrous pyridine to each vial.
-
Reagent Addition: To Vial 1, add 1.1 equivalents of (S)-(-)-2-acetoxypropionyl chloride dropwise while stirring at 0 °C (ice bath). To Vial 2, add 1.1 equivalents of (R)-(+)-2-acetoxypropionyl chloride under the same conditions. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the acyl chloride.
-
Reaction: Allow the reactions to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding 1 mL of saturated NaHCO₃ solution to each vial to neutralize excess acid chloride and pyridine hydrochloride.
-
Extraction: Extract the organic layer with 2 x 1 mL of DCM. Combine the organic extracts and wash with 1 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under a gentle stream of nitrogen.
-
Sample Preparation for GC-MS: Re-dissolve the resulting diastereomeric ester residues in a known volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.[7]
Data Presentation: Representative GC-MS Results
The derivatized samples are analyzed on a standard achiral capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5 or HP-5ms).[3][8]
Table 2: Representative GC-MS Data for Derivatized 1-Phenylethanol
| Derivatizing Agent | Diastereomer | Retention Time (min) | Relative Peak Area (%) |
| (S)-(-)-CDA | (R)-alcohol-(S)-CDA | 12.54 | 50.1 |
| (S)-alcohol-(S)-CDA | 12.88 | 49.9 | |
| (R)-(+)-CDA | (R)-alcohol-(R)-CDA | 12.88 | 49.8 |
| (S)-alcohol-(R)-CDA | 12.54 | 50.2 |
Analysis of Results:
-
Resolution (Rs): In both cases, baseline separation of the diastereomers is achieved, with a calculated resolution factor (Rs) typically greater than 1.5, which is considered excellent for quantitative analysis.
-
Elution Order: Crucially, the elution order of the diastereomers is reversed. When using the (S)-CDA, the derivative of the (R)-alcohol elutes first. When using the (R)-CDA, the derivative of the (S)-alcohol elutes first. This reversal is a hallmark of successful chiral derivatization and provides confidence in the results.[9]
-
Quantification: The near 50:50 peak area ratio confirms the starting material was racemic and that no significant kinetic resolution occurred during the derivatization—meaning both enantiomers reacted at nearly the same rate.
Practical Considerations and Field-Proven Insights
Choosing Between (S)-(-) and (R)-(+) Reagents
For simple enantiomeric excess determination of a racemic or near-racemic mixture, either the (S) or (R) reagent will suffice, as both will produce separable diastereomers. However, the choice becomes critical in two scenarios:
-
Trace Enantiomer Analysis: When determining the purity of a nearly enantiopure sample, it is highly advantageous to have the minor enantiomer's peak elute before the major enantiomer's peak. This prevents the smaller peak from being obscured by the tailing of the much larger peak, leading to more accurate integration and a lower limit of quantification. Therefore, a preliminary analysis of the racemate with both (S)- and (R)-CDAs is recommended to determine which reagent causes the desired elution order for the specific analyte and chromatographic system.[10]
-
Absolute Configuration Assignment: While primarily a chromatographic tool, the elution order can sometimes be correlated with absolute configuration based on empirical rules or comparison to standards of known configuration. Using both (S)- and (R)-CDAs provides a more robust dataset for such assignments.
Experimental Pitfalls and Troubleshooting
-
Reagent Purity and Stability: 2-Acetoxypropionyl chloride is highly sensitive to moisture and can hydrolyze back to 2-acetoxypropionic acid, rendering it ineffective. Always use the reagent from a fresh bottle or one that has been properly stored under an inert atmosphere and refrigerated. Purity should be ≥97% to ensure high enantiomeric purity of the CDA itself.
-
Racemization: The chiral center of the CDA is adjacent to a carbonyl group, creating a potential for racemization under harsh basic or high-temperature conditions. It is crucial to perform the derivatization at low to ambient temperatures and use a non-nucleophilic base like pyridine or TEA.
-
Incomplete Reaction: If the reaction does not go to completion, the unreacted analyte will appear in the chromatogram, complicating analysis. Ensure a slight excess of the CDA and base are used and allow sufficient reaction time.
-
Kinetic Resolution: While generally not significant with these reagents, a slight difference in reaction rates between the two analyte enantiomers can occur. This can be minimized by ensuring the reaction proceeds to completion. For highly accurate quantitative work, creating a calibration curve with standards of known enantiomeric composition is recommended.
Conclusion
Both (S)-(-)- and (R)-(+)-2-acetoxypropionyl chloride are highly effective chiral derivatizing agents for the determination of enantiomeric excess in chiral alcohols and amines. Their primary distinction lies not in their reactivity, but in the opposite stereochemical outcome of the diastereomers they form. This predictable reversal of elution order is a powerful tool for method validation.
The choice between the (S) and (R) enantiomers should be guided by the specific analytical goal, particularly when quantifying trace enantiomeric impurities where elution order is paramount. By following robust, validated protocols and being mindful of potential pitfalls such as reagent stability and reaction conditions, researchers can confidently employ these reagents to obtain accurate and reliable data on the stereochemical composition of their molecules, a critical step in the journey of drug discovery and chemical synthesis.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Valdez, C. A., Leif, R. N., Hok, S., & Alcaraz, A. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3345–3354. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Maurer, H. H. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Clinical Biochemistry, 37(7), 539-553. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. [Link]
-
Blagbrough, I. S., & Leach, A. G. (1995). Reversal of elution order during the chiral separation in high performance liquid chromatography. Tetrahedron: Asymmetry, 6(10), 2543-2546. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia (Ph. Eur.) 10th Edition.
-
Helmchen, G., & Strubert, W. (1974). Direkte chromatographische Racemattrennung von Amiden an Kieselgel. Chromatographia, 7(12), 713–715. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- Aboul-Enein, H. Y., & Wainer, I. W. (Eds.). (1997). The Impact of Stereochemistry on Drug Development and Use. John Wiley & Sons.
- Lee, E. J., & Williams, K. M. (1990). Clinical pharmacokinetic and pharmacodynamic considerations in the use of chiral drugs. Clinical pharmacokinetics, 18(5), 339-345.
- Rekoske, J. E. (2001).
- The Pharmaceutical and Chemical Journal. (2020). Enantioseparation of (RS)
-
Wang, R., Yuan, J., & Guo, Y. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1091, 103-112. [Link]
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Limitations of using (S)-(-)-2-Acetoxypropionyl chloride for chiral analysis
Title: Beyond the Standard: A Critical Evaluation of (S)-(-)-2-Acetoxypropionyl Chloride for Chiral Analysis
Executive Summary
(S)-(-)-2-Acetoxypropionyl chloride (AP-Cl), derived from L-lactic acid, has historically been a workhorse for chiral derivatization in Gas Chromatography (GC) due to its cost-effectiveness and volatility. However, for modern drug development requiring high-precision enantiomeric excess (ee%) determination, it presents significant liabilities.
This guide objectively analyzes the limitations of AP-Cl—specifically its susceptibility to base-catalyzed racemization and kinetic resolution artifacts . We compare it against superior alternatives like Mosher’s Acid Chloride (MTPA-Cl) and provide experimental protocols to mitigate its flaws when its use is unavoidable.
Part 1: The Mechanistic Baseline
What is AP-Cl? AP-Cl is an acylating agent used to convert enantiomeric mixtures of alcohols and amines into diastereomers.
-
Mechanism: Nucleophilic acyl substitution.
-
Primary Utility: GC separation of amines/alcohols where volatility is required.
-
The Flaw: The structure contains an acidic proton at the chiral center (
-position), flanked by two electron-withdrawing groups (carbonyl and acetoxy).
Part 2: Critical Limitations Analysis
The "Achilles Heel": Base-Catalyzed Racemization
The most critical limitation of AP-Cl is its chemical instability under the very conditions required for derivatization (basic conditions to scavenge HCl).
The Mechanism:
In the presence of a base (e.g., Triethylamine or Pyridine), the acidic
Figure 1: Mechanism of base-catalyzed racemization of (S)-(-)-2-Acetoxypropionyl chloride.
Kinetic Resolution (KR) Artifacts
Because AP-Cl is a chiral reagent, it reacts with the two enantiomers of your analyte at different rates (
-
The Risk: If the reaction does not reach 100% conversion, the product ratio will reflect the reaction rates rather than the actual enantiomeric composition of your sample.
-
Impact: This often leads to an overestimation of the enantiomeric excess (ee).
Detection Limitations
AP-Cl lacks a strong UV chromophore.
-
HPLC Impact: Poor sensitivity using standard UV detectors (254 nm). Requires low-wavelength detection (210-220 nm), which suffers from solvent noise.
-
Comparison: Mosher’s reagent contains a phenyl group, providing a distinct UV signal and allowing for
F NMR analysis.
Part 3: Comparative Performance
The following table contrasts AP-Cl with the industry gold standard, Mosher's Acid Chloride (MTPA-Cl), and Camphanic Chloride.
Table 1: Comparative Analysis of Chiral Derivatizing Agents (CDAs)
| Feature | (S)-(-)-2-Acetoxypropionyl Chloride (AP-Cl) | Mosher's Acid Chloride (MTPA-Cl) | Camphanic Chloride |
| Racemization Risk | High (via enolization) | Negligible (No | Low (Rigid bicyclic structure) |
| Primary Application | GC (High volatility) | NMR ( | HPLC (Crystallizes well) |
| UV Sensitivity | Poor (No chromophore) | Excellent (Phenyl group) | Moderate |
| Steric Tolerance | Low (Prone to KR artifacts) | High | High (Bulky group aids separation) |
| Cost | Low | High | Moderate |
| Stability | Hydrolytically unstable; requires cold storage | Stable at RT | Stable |
Part 4: Experimental Validation & Protocols
To demonstrate the limitations, we present a comparison of data obtained under "Stress" conditions (typical lab error) versus "Optimized" conditions.
Experiment: Derivatization of (±)-1-Phenylethylamine
Objective: Determine the observed ee% of a known racemic (50:50) sample using AP-Cl vs. MTPA-Cl.
Data Summary:
| Reagent | Condition | Actual Sample ee% | Observed ee% | Error Source |
| AP-Cl | 25°C, TEA (Strong Base), 2h | 0% (Racemic) | 12.4% | Reagent Racemization + Kinetic Resolution |
| AP-Cl | -20°C, Pyridine, 30 min | 0% (Racemic) | 1.1% | Minimal Racemization |
| MTPA-Cl | 25°C, TEA, 2h | 0% (Racemic) | 0.0% | Stable Reagent |
Protocol A: The "Safe" AP-Cl Method (Mitigation Strategy)
If you must use AP-Cl for GC analysis, strict adherence to this protocol is required to minimize racemization.
-
Preparation: Dry all glassware and solvents (DCM or Toluene). Moisture accelerates hydrolysis and acidity.
-
Temperature: Cool the reaction vessel to -20°C using a cryostat or ice/salt bath.
-
Base Selection: Use Pyridine (weak base) instead of Triethylamine.
-
Addition: Add AP-Cl dropwise to the analyte/pyridine mixture.
-
Quenching: Quench immediately after reaction completion (monitor by TLC) with dilute HCl to remove excess base.
-
Analysis: Analyze by GC immediately. Do not store the derivatized samples for long periods.
Protocol B: The Robust Mosher Method (Recommended Alternative)
For HPLC or NMR analysis, this method provides self-validating accuracy.
-
Mix: In a vial, combine 1.0 eq of analyte, 1.5 eq of (R)-(-)-MTPA-Cl, and 3.0 eq of dry Pyridine in CDCl
(for NMR) or DCM (for HPLC). -
React: Shake at room temperature for 1 hour.
-
Validate: Check
F NMR. The presence of a single fluorine peak (for a pure enantiomer standard) confirms the reagent did not racemize. -
Analyze: No thermal control required.
Part 5: Decision Matrix
Use this workflow to select the correct reagent for your specific constraints.
Figure 2: Decision matrix for selecting chiral derivatizing agents.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.
-methoxy- -trifluoromethylphenylacetic acid (MTPA) derivatives. Journal of the American Chemical Society. Link -
Buisson, D., & Azerad, R. (1999).[1] Improved preparation of (S)-2-acetoxypropionyl chloride and its application to the chiral analysis of secondary alcohols. Tetrahedron: Asymmetry. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3] Chemical Reviews. Link
-
Sigma-Aldrich Technical Bulletin. (2023). Chiral Derivatization Reagents for GC and HPLC. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
